Clobetasone Butyrate
説明
See also: Clobetasone (has active moiety).
Structure
3D Structure
特性
IUPAC Name |
[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRAWBYQGRLCEK-AVVSTMBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClFO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046823 | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25122-57-0 | |
| Record name | Clobetasone butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clobetasone butyrate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clobetasone butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOBETASONE BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Clobetasone Butyrate and its Chemical Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of clobetasone (B1204786) butyrate (B1204436), a potent topical corticosteroid, and its related chemical derivatives. The document outlines the synthetic pathways, experimental methodologies, and quantitative data pertinent to the development and analysis of this important pharmaceutical compound.
Introduction
Clobetasone butyrate is a synthetic glucocorticoid widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is attributed to its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[3] Understanding the chemical synthesis of this compound and its derivatives is crucial for drug manufacturing, quality control, and the development of new therapeutic agents. This guide focuses on the chemical methodologies for its preparation, including the synthesis of key intermediates and related impurity compounds.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR). Upon topical application, it penetrates skin cells and binds to the cytosolic GR, causing a conformational change. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α).[4] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]
References
- 1. JP6077350B2 - Topical pharmaceutical composition for atopic dermatitis containing this compound - Google Patents [patents.google.com]
- 2. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Pharmacokinetics and Metabolic Pathways of Clobetasone Butyrate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The pharmacokinetic and metabolic data for Clobetasone Butyrate (B1204436) in animal models are not extensively available in the public domain. This guide synthesizes the available information and provides a framework based on the general behavior of topical corticosteroids and related compounds.
Introduction
Clobetasone Butyrate (CB) is a synthetic glucocorticoid corticosteroid utilized in topical formulations for its anti-inflammatory properties in treating skin conditions such as eczema and psoriasis. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic fate in relevant animal models, is crucial for preclinical safety and efficacy assessment. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic pathways of this compound in animal models, compiling available data and outlining standard experimental methodologies.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound in animal models is characterized by low systemic absorption after topical administration, a key feature for a topically active drug designed to minimize systemic side effects.
Absorption
Topical application of this compound results in limited percutaneous absorption. Studies in various animal models have consistently reported low systemic activity, suggesting that the majority of the applied dose remains localized in the skin.[1][2] The extent of absorption can be influenced by the integrity of the epidermal barrier; inflamed or damaged skin may exhibit increased permeability.
Distribution
Following topical application, this compound is primarily distributed within the skin layers. Systemic distribution is limited due to low absorption. One study in Chinchilla rabbits provides insight into the distribution in ocular tissues following topical administration of Clobetasone eye drops. The concentrations were found to be highest in the tissues closest to the site of application and decreased with time, indicating no accumulation.[3]
Table 1: Distribution of Clobetasone in Rabbit Eye Tissues [3]
| Tissue | Concentration Range (ng/g) |
| Cornea, Conjunctiva, Sclera, Iris | ~200 |
| Lens, Vitreous, Aqueous Humour | 5 - 15 |
Data obtained at various time points (30 min to 96 h) after the last of multiple daily applications over 14 days.
Metabolism
Once systemically absorbed, this compound is expected to be metabolized primarily in the liver, a common pathway for corticosteroids.[4] The metabolic processes likely involve hydrolysis of the butyrate ester to form clobetasone, followed by further metabolic transformations of the steroid nucleus. While specific metabolites of this compound in animal models have not been detailed in publicly available literature, a putative pathway can be hypothesized based on the metabolism of other corticosteroids.
Excretion
The metabolites of this compound are anticipated to be excreted primarily through the kidneys into the urine.
Pharmacokinetic Parameters
Table 2: Systemic Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |
| Rat | Topical | N/A | Data not available | Data not available | Data not available | Data not available | |
| Rabbit | Topical | N/A | Data not available | Data not available | Data not available | Data not available | |
| Pig | Topical | N/A | Data not available | Data not available | Data not available | Data not available |
N/A: Not Applicable as specific studies providing this data were not found in the public domain.
Metabolic Pathways of this compound
The biotransformation of this compound is presumed to follow the metabolic pathways established for other corticosteroids. The primary reactions would involve the cleavage of the butyrate ester and modifications to the steroid core.
A proposed metabolic pathway for this compound is illustrated below. This pathway is hypothetical and based on the known metabolism of similar steroid structures.
Caption: Putative metabolic pathway of this compound.
Experimental Protocols
The evaluation of the pharmacokinetics of topical corticosteroids like this compound in animal models requires a well-defined experimental protocol.
Animal Models
Commonly used animal models for dermatological and pharmacokinetic studies include rats, rabbits, and pigs, as their skin shares some physiological and anatomical similarities with human skin.
Experimental Workflow
A typical experimental workflow for a topical pharmacokinetic study is outlined below.
Caption: General experimental workflow for a topical pharmacokinetic study.
Analytical Methodology
The quantification of this compound in biological matrices typically requires sensitive analytical methods due to the expected low concentrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantification of this compound in pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of biological samples (e.g., plasma, tissue homogenates), LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Conclusion
The publicly available data on the pharmacokinetics and metabolic pathways of this compound in animal models is limited. The existing information suggests low systemic absorption after topical application, with distribution primarily localized to the site of application. Metabolism is presumed to occur in the liver, consistent with other corticosteroids. The lack of detailed quantitative pharmacokinetic data and metabolite identification highlights a significant knowledge gap. Further research and publication of preclinical studies would be invaluable to the scientific community for a more complete understanding of the ADME properties of this compound in animal models, which would aid in the development and risk assessment of new topical corticosteroid therapies.
References
- 1. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. This compound, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical and systemic effects of hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics and biotransformation following topical use of the local corticoid prednicarbate] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Assessment of Clobetasone Butyrate's Anti-inflammatory Properties
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the key in vitro methodologies used to characterize the anti-inflammatory effects of Clobetasone Butyrate, a moderately potent topical corticosteroid. It details the underlying molecular mechanisms, experimental protocols, and data interpretation frameworks essential for its preclinical evaluation.
Introduction
This compound is a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive effects in treating various dermatological conditions like eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate cellular pathways that drive inflammation. A thorough in vitro assessment is critical to elucidate its precise mechanism of action, determine its potency, and provide a basis for further drug development and formulation optimization. This guide details the core in vitro assays for evaluating its anti-inflammatory profile.
Molecular Mechanism of Action
The anti-inflammatory activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] As a corticosteroid, it diffuses across the cell membrane and binds to cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and a conformational change in the GR, allowing the this compound-GR complex to translocate into the nucleus.[1]
Within the nucleus, the complex modulates gene expression via two main pathways:
-
Transrepression: The GR complex directly or indirectly interacts with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference inhibits the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[1]
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins. A key example is the induction of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 (PLA2), an enzyme crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.
Key In Vitro Assessment Methodologies
The following section details the primary assays used to quantify the anti-inflammatory effects of this compound.
Inhibition of Cytokine Production
This is a cornerstone assay for assessing anti-inflammatory potential. It measures the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells following stimulation.
Experimental Protocol:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: Cells are incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding an agonist such as Lipopolysaccharide (LPS) for macrophages or Phytohaemagglutinin (PHA) for lymphocytes.
-
Incubation: The cells are incubated for a period sufficient to allow cytokine production and secretion (e.g., 18-24 hours).
-
Quantification: The cell culture supernatant is collected, and the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated vehicle control. The IC50 value (the concentration of this compound required to inhibit cytokine release by 50%) is then determined.
Data Presentation:
| Cytokine | This compound Conc. (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |
| TNF-α | 0.1 | 15.2 ± 3.1 | |
| 1 | 48.9 ± 5.5 | 1.1 | |
| 10 | 85.1 ± 4.2 | ||
| 100 | 96.3 ± 2.9 | ||
| IL-6 | 0.1 | 12.5 ± 2.8 | |
| 1 | 45.3 ± 6.1 | 1.3 | |
| 10 | 82.4 ± 5.3 | ||
| 100 | 94.8 ± 3.4 | ||
| IL-1β | 0.1 | 18.1 ± 4.0 | |
| 1 | 52.3 ± 5.8 | 0.9 | |
| 10 | 88.6 ± 4.9 | ||
| 100 | 97.1 ± 2.5 | ||
| Note: Data are representative and for illustrative purposes. |
NF-κB Signaling Pathway Inhibition
This assay directly assesses the effect of this compound on the NF-κB pathway, a central regulator of inflammation.
Experimental Protocol (Luciferase Reporter Assay):
-
Cell Transfection: A suitable cell line (e.g., HEK293) is transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).
-
Treatment: After allowing for plasmid expression (e.g., 24-48 hours), cells are treated with this compound at various concentrations.
-
Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α or LPS, for a set period (e.g., 6-8 hours).
-
Lysis and Measurement: Cells are lysed, and the luciferase activity for both firefly and Renilla is measured using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla signal. The inhibition of NF-κB transcriptional activity is calculated relative to the stimulated control.
Alternative Protocol (Western Blot for IκBα): An alternative method involves monitoring the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Cell Culture and Treatment: Cells (e.g., THP-1) are pre-treated with this compound.
-
Stimulation: Cells are stimulated with LPS for short time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Cell lysates are prepared and protein concentration is determined.
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IκBα. A stable signal for IκBα in the presence of LPS indicates inhibition of its degradation.
Data Presentation:
| Assay Method | This compound Conc. (nM) | % NF-κB Inhibition (Mean ± SD) |
| Luciferase Reporter | 1 | 35.7 ± 4.5 |
| 10 | 72.1 ± 6.2 | |
| 100 | 91.5 ± 3.8 | |
| Note: Data are representative and for illustrative purposes. |
Enzyme Inhibition Assays
These assays evaluate the effect of this compound on key enzymes involved in the inflammatory cascade.
This assay measures the indirect inhibition of PLA2, consistent with the induction of Lipocortin-1.
Experimental Protocol:
-
Cell Culture and Treatment: Cells capable of producing Lipocortin-1 (e.g., monocytes) are treated with this compound for a sufficient duration (e.g., 24 hours) to induce protein expression.
-
Lysate Preparation: Cell lysates containing the induced proteins are prepared.
-
Enzymatic Reaction: The lysate is added to a reaction mixture containing a fluorescent or colorimetric PLA2 substrate.
-
Measurement: The activity of PLA2 is measured by monitoring the change in fluorescence or absorbance over time using a spectrophotometer or plate reader.
-
Data Analysis: The reduction in PLA2 activity is calculated relative to the untreated control.
Lipoxygenases are enzymes that convert arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. This assay screens for direct inhibitory effects.
Experimental Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0), the LOX enzyme (e.g., from soybean), and this compound at various concentrations.
-
Pre-incubation: The mixture is pre-incubated for a short period (e.g., 3-5 minutes) at 25°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, linoleic acid.
-
Measurement: The formation of the conjugated diene product is measured by monitoring the increase in absorbance at 234 nm for a defined time (e.g., 3 minutes).
-
Data Analysis: The percentage of LOX inhibition is calculated by comparing the rate of reaction in the presence of this compound to the vehicle control.
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their activity can contribute to inflammatory processes.
Experimental Protocol (Turbidimetric Assay):
-
Enzyme-Inhibitor Incubation: Hyaluronidase (B3051955) enzyme is pre-incubated with various concentrations of this compound for a set time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The substrate, hyaluronic acid, is added to the mixture.
-
Enzymatic Reaction: The reaction is allowed to proceed for a defined period (e.g., 20 minutes).
-
Reaction Termination & Turbidity Development: A stop reagent (which also induces turbidity with undigested hyaluronic acid) is added to halt the reaction.
-
Measurement: The turbidity of the solution is measured at 600 nm. A higher absorbance (turbidity) indicates greater inhibition of the enzyme.
-
Data Analysis: The percentage of inhibition is calculated based on the difference in turbidity between the sample and controls.
Data Presentation (Enzyme Assays):
| Enzyme | Assay Type | This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| PLA2 | Fluorometric | 0.1 | 22.5 ± 4.1 |
| 1 | 58.3 ± 6.7 | ||
| 10 | 89.1 ± 5.0 | ||
| LOX | Spectrophotometric | 1 | 5.2 ± 1.5 |
| 10 | 12.8 ± 3.3 | ||
| 100 | 25.4 ± 4.9 | ||
| Hyaluronidase | Turbidimetric | 1 | 3.1 ± 1.1 |
| 10 | 8.9 ± 2.5 | ||
| 100 | 18.7 ± 3.8 | ||
| Note: Data are representative and for illustrative purposes. Corticosteroids typically act via genomic mechanisms rather than direct enzyme inhibition, so effects in direct assays like LOX and Hyaluronidase may be minimal. |
Summary and Conclusion
The in vitro assessment of this compound relies on a suite of well-established assays that probe its mechanism of action at different levels of the inflammatory cascade. The primary and most potent effects are observed in assays that reflect its genomic mechanism: the robust, dose-dependent inhibition of pro-inflammatory cytokine production and the suppression of NF-κB transcriptional activity. These assays confirm its function as a classic glucocorticoid. While direct enzyme inhibition assays for pathways like LOX and hyaluronidase can be performed, the effects are generally expected to be less pronounced, as the principal mechanism involves the modulation of gene expression to produce anti-inflammatory proteins like Lipocortin-1, which in turn inhibits enzymes like PLA2. Together, these methodologies provide a detailed and quantitative profile of this compound's anti-inflammatory properties, crucial for its scientific characterization and clinical application.
References
Molecular formula and accurate molecular weight of Clobetasone Butyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the fundamental molecular properties of Clobetasone (B1204786) Butyrate (B1204436), a potent synthetic glucocorticoid. The accurate determination of its molecular formula and weight is critical for a wide range of applications in research and pharmaceutical development, including analytical method development, dosage form design, and metabolic pathway analysis.
Core Molecular Information
The essential molecular identifiers for Clobetasone Butyrate are presented below. This data is foundational for all subsequent chemical and biological investigations.
| Parameter | Value |
| Molecular Formula | C₂₆H₃₂ClFO₅[1][2][3][4][5] |
| Accurate Molecular Weight | 478.1922300 Da |
| Average Molecular Weight | 478.98 g/mol |
Note on Molecular Weight: The accurate molecular weight (monoisotopic mass) is crucial for high-resolution mass spectrometry, enabling precise identification of the compound. The average molecular weight is typically used for stoichiometric calculations in synthetic chemistry and formulation development.
Logical Relationship of Molecular Properties
The molecular formula of a compound dictates its molecular weight. Understanding this relationship is fundamental to chemical characterization. The following diagram illustrates this basic but critical concept.
Caption: Relationship between Molecular Formula and Molecular Weight.
References
A Technical Guide to Clobetasone Butyrate: Unambiguous Identification and Analysis
This technical guide provides an in-depth overview of Clobetasone (B1204786) Butyrate (B1204436), focusing on its unambiguous chemical identification through its CAS number. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.
Chemical Identification
For unambiguous chemical identification, the Chemical Abstracts Service (CAS) has assigned the number 25122-57-0 to Clobetasone Butyrate.[1][2][3][4][5][6] This unique identifier is crucial for distinguishing this specific chemical entity in research, manufacturing, and regulatory contexts.
A summary of the essential chemical data for this compound is presented in the table below, providing a comprehensive overview of its key identifiers and physical properties.
| Property | Value |
| CAS Number | 25122-57-0[1][2][3][4][5] |
| Molecular Formula | C26H32ClFO5[1][2][7] |
| Molecular Weight | 478.98 g/mol [3][6][7] |
| IUPAC Name | [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate[2][5] |
| Synonyms | Clobetasone 17-butyrate, Eumovate, Molivate[5] |
| Appearance | White to faint yellow cast powder |
| Solubility | Chloroform: 50 mg/mL |
| Melting Point | 90-100 °C |
Experimental Protocols
The quantification and quality control of this compound are critical in pharmaceutical development. A validated stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method is a common and reliable technique.
This protocol outlines a method for the quantification of this compound in bulk and cream formulations.[8][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol (B129727) and water in an 84:16 v/v ratio, with the pH adjusted to 6.0.[8][9]
-
Linearity: The method demonstrates good linearity over a concentration range of 5 to 50 µg/mL, with a correlation coefficient (r²) of 0.9993.[8][9]
-
Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be 0.85 µg/mL and 2.83 µg/mL, respectively.[8][9][10]
-
Accuracy: The recovery of the drug from cream samples ranges from 98.56% to 99.51%.[8][9][10]
-
Precision: The method shows a low relative standard deviation of less than 1%.[8][9]
For analyzing low concentrations of this compound, particularly in biological samples, a method using an internal standard is employed. Clobetasol propionate (B1217596) can be used as an internal standard for this purpose.[11] This method is highly specific and sensitive, with a limit of quantitation reaching 1000 pg/ml and a limit of detection of 400 pg/ml.[11]
Mechanism of Action and Signaling Pathway
This compound is a synthetic glucocorticoid that exerts its therapeutic effects through its potent anti-inflammatory and immunosuppressive properties.[12][13]
As a corticosteroid, it functions by binding to glucocorticoid receptors within the cytoplasm of cells.[13] This binding event triggers a conformational change in the receptor, leading to the translocation of the drug-receptor complex into the nucleus.[12][13] Inside the nucleus, this complex interacts with glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of specific genes.[12]
This modulation results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[12] Lipocortin-1 inhibits the enzyme phospholipase A2, which is a key player in the synthesis of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[12][13] By inhibiting these pathways, this compound effectively reduces the inflammatory response.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. This compound British Pharmacopoeia (BP) Reference Standard 25122-57-0 [sigmaaldrich.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. This compound | C26H32ClFO5 | CID 71386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. GSRS [precision.fda.gov]
- 8. Quantitative determination of this compound in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]
- 9. researchgate.net [researchgate.net]
- 10. eurjchem.com [eurjchem.com]
- 11. CN105784902A - Detection method for low-concentration this compound - Google Patents [patents.google.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Preparation of Clobetasone Butyrate Stock Solutions for Cell Culture Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasone Butyrate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in dermatological research and in the development of therapies for inflammatory skin conditions such as eczema and psoriasis. In cell culture experiments, this compound is a valuable tool for investigating the mechanisms of inflammation and the efficacy of anti-inflammatory compounds. Accurate and reproducible experimental results depend on the correct preparation and application of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
This compound exerts its effects by binding to cytoplasmic glucocorticoid receptors.[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[1] This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and the upregulation of anti-inflammatory proteins like lipocortin-1.[1] Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation of this compound solutions.
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Weight | 478.98 g/mol | N/A |
| Solubility | ||
| Water | Practically Insoluble | N/A |
| DMSO | 96 mg/mL (200.42 mM) | N/A |
| Ethanol | 24 mg/mL | N/A |
| Chloroform | 50 mg/mL | N/A |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | N/A |
| Stock Solution in DMSO | -20°C | 1 month - 1 year | N/A |
| Stock Solution in DMSO | -80°C | 1 - 2 years | N/A |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Table 3: Recommended Concentration Ranges for Cell Culture Experiments
| Application | Cell Type | Recommended Concentration Range | Reference |
| Anti-proliferative Assays | HaCaT (human keratinocytes) | 10 nM - 100 µM (10⁻⁸ M - 10⁻⁴ M) | [3] |
| Anti-inflammatory Assays | T lymphocytes | 1 nM - 1 µM (10⁻⁹ M - 10⁻⁶ M) | [4] |
| General in vitro studies | Various | A dose-response study is recommended to determine the optimal concentration. | N/A |
Note: The optimal concentration of this compound can vary significantly depending on the cell type, assay, and experimental conditions. The provided ranges are based on studies with similar corticosteroids and should be used as a starting point for optimization.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 4.79 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.
-
Storage: Store the aliquots at -20°C or -80°C as recommended in Table 2.
Preparation of Working Solutions for Cell Culture
This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile polypropylene (B1209903) tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium.
-
Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium.
-
Mix gently but thoroughly by pipetting up and down.
-
-
Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture plates. To prevent precipitation, add the this compound solution to the medium while gently swirling the plate.[5]
-
Example for a final concentration of 1 µM in a 6-well plate (2 mL medium per well): Add 2 µL of the 100 µM intermediate solution to each well containing 2 mL of medium. The final DMSO concentration will be 0.001%.
-
Visualizations
Experimental Workflow
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of Clobetasone Butyrate using High-Performance Liquid Chromatography (HPLC)
Introduction
Clobetasone (B1204786) butyrate (B1204436) is a topical corticosteroid used in the treatment of various skin conditions such as eczema and dermatitis. Accurate and reliable quantification of clobetasone butyrate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and cream formulations. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mixture of methanol (B129727) and water serves as the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using a UV detector at a wavelength of 240 nm.[1][2][3]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.
| Parameter | Condition |
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Water (84:16 v/v), pH adjusted to 6.0 |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 27 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Run Time | Approximately 15 minutes |
An alternative mobile phase consisting of acetonitrile, water, and phosphoric acid can also be used. For mass spectrometry applications, phosphoric acid should be replaced with formic acid.
2. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh and transfer an appropriate amount of this compound reference standard into a volumetric flask. Dissolve the standard in the mobile phase with the aid of sonication for 5 minutes, and then dilute to the mark with the mobile phase.
-
Working Standard Solutions (5-50 µg/mL): Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 5 to 50 µg/mL. These solutions are used to construct the calibration curve.
3. Preparation of Sample Solution (from Cream Formulation)
-
Accurately weigh approximately 500 mg of the cream sample (equivalent to 10 mg of this compound) and transfer it to a 100 mL volumetric flask.
-
Add about 60 mL of the mobile phase (diluent) to the flask.
-
Sonicate for 20 minutes with intermittent shaking to disperse the cream and dissolve the active ingredient.
-
Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase. Mix thoroughly.
-
Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.
-
Prior to injection, filter the final solution through a 0.45 µm nylon filter to remove any particulate matter.
Method Validation Data
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The key validation parameters are summarized in the tables below.
System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 0.99 |
| Theoretical Plates | > 2000 | 4986 |
| % RSD of Peak Area (n=6) | ≤ 2% | 0.42% |
Linearity
| Parameter | Value |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9993 |
| Regression Equation | y = 150.2x + 2151.3 |
Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | - | 98.56% |
| 100% | - | 99.51% |
| 120% | - | 99.15% |
Precision
| Precision Type | % RSD |
| Intra-day Precision | < 1% |
| Inter-day Precision | < 1% |
Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 0.85 µg/mL |
| Limit of Quantitation (LOQ) | 2.83 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship between method development, validation, and application.
References
Application of Clobetasone Butyrate in Murine Models of Induced Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone Butyrate is a moderately potent synthetic corticosteroid utilized topically for its significant anti-inflammatory and immunosuppressive properties.[1][2] It is a valuable tool in dermatological research and preclinical drug development for studying inflammatory skin conditions. This document provides detailed application notes and protocols for the use of this compound in common murine models of induced dermatitis, including oxazolone- and 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity. These models are instrumental in investigating the pathophysiology of allergic contact dermatitis and atopic dermatitis, as well as for evaluating the efficacy of novel therapeutic agents.[1][3][4]
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple mechanisms. As a glucocorticoid, it penetrates the skin and binds to cytosolic glucocorticoid receptors.[2] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[2]
Key molecular actions include:
-
Suppression of Pro-inflammatory Cytokines: It inhibits the production of key inflammatory mediators such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
-
Inhibition of Inflammatory Enzymes: this compound promotes the synthesis of lipocortin-1, which in turn inhibits phospholipase A2. This action blocks the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]
-
Immunosuppression: It suppresses the migration and activation of immune cells, including neutrophils and eosinophils, to the site of inflammation.[2]
-
Vasoconstriction: It decreases capillary permeability and causes vasoconstriction, which helps to reduce edema and erythema.[2]
Below is a diagram illustrating the signaling pathway of this compound.
Experimental Protocols
The following are detailed protocols for inducing dermatitis in murine models and the subsequent application of this compound.
Oxazolone-Induced Contact Hypersensitivity
This model is widely used to mimic atopic dermatitis and allergic contact dermatitis, characterized by a robust inflammatory response.[1][5]
Materials:
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
This compound cream (0.05%)
-
Vehicle control cream (base of the this compound formulation)
-
Micrometer or calipers for measuring ear/skin thickness
Experimental Workflow:
Protocol:
-
Sensitization (Day 0):
-
Challenge (Beginning Day 5-7):
-
This compound Application:
-
Prophylactic Treatment: Begin daily topical application of 0.05% this compound cream to the ear starting from Day 5 (or the first day of challenge) until the end of the experiment.[1]
-
Therapeutic Treatment: Induce dermatitis for a set period (e.g., until Day 12) and then begin daily topical application of 0.05% this compound cream to the inflamed ear.[1]
-
A control group should be treated with the vehicle cream.
-
-
Endpoint Measurement:
-
Measure ear thickness daily or at specified time points after the challenge.
-
At the end of the experiment (e.g., Day 17), euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammatory infiltrate and epidermal thickness) and cytokine analysis (e.g., qRT-PCR or ELISA for TNF-α, IL-6).[1][5]
-
DNFB-Induced Contact Hypersensitivity
This is another common model for allergic contact dermatitis, inducing a delayed-type hypersensitivity reaction.[3]
Materials:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive oil
-
This compound cream (0.05%)
-
Vehicle control cream
-
Micrometer or calipers
Experimental Workflow:
Protocol:
-
Sensitization (Days 0 and 1):
-
Shave the dorsal skin of the mice.
-
On Day 0 and Day 1, apply 20 µL of 0.5% DNFB (in 4:1 acetone:olive oil) to the shaved dorsal skin.
-
-
Challenge (Day 6):
-
Measure the baseline ear thickness.
-
Apply 20 µL of 0.2% DNFB to both sides of the right ear.
-
-
This compound Application:
-
Apply 0.05% this compound cream topically to the ear, typically starting 1-2 hours after the challenge and continuing daily.
-
Include a vehicle-treated control group.
-
-
Endpoint Measurement:
-
Measure ear swelling at 24, 48, and 72 hours post-challenge.
-
Data Presentation
The following tables present representative quantitative data illustrating the expected outcomes of this compound treatment in murine models of induced dermatitis.
Table 1: Effect of this compound on Ear Thickness in Oxazolone-Induced Dermatitis
| Treatment Group | Ear Thickness (mm) at 48h post-challenge (Mean ± SD) | % Inhibition of Swelling |
| Naive (No Treatment) | 0.15 ± 0.02 | N/A |
| Vehicle Control | 0.45 ± 0.05 | 0% |
| This compound (0.05%) | 0.20 ± 0.03* | 83.3% |
* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[4]
Table 2: Effect of this compound on Skin Thickness in DNFB-Induced Dermatitis
| Treatment Group | Epidermal Thickness (µm) at 72h post-challenge (Mean ± SD) |
| Naive (No Treatment) | 15 ± 2 |
| Vehicle Control | 55 ± 7 |
| This compound (0.05%) | 20 ± 4* |
* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[3]
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Dermatitis Tissue
| Treatment Group | Relative TNF-α mRNA Expression (Fold Change vs. Naive) | Relative IL-6 mRNA Expression (Fold Change vs. Naive) |
| Naive (No Treatment) | 1.0 | 1.0 |
| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 |
| This compound (0.05%) | 2.1 ± 0.5 | 2.8 ± 0.7 |
* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[2]
Table 4: Histological Scoring of Inflammation in this compound-Treated Dermatitis
| Treatment Group | Inflammatory Cell Infiltration Score (0-4) | Edema Score (0-4) |
| Naive (No Treatment) | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 |
| This compound (0.05%) | 1.2 ± 0.3 | 1.0 ± 0.2 |
* p < 0.01 compared to Vehicle Control. Scoring is based on a 0 (none) to 4 (severe) scale. Data are illustrative.
Conclusion
This compound is a well-established topical corticosteroid that serves as a reliable positive control in preclinical studies of inflammatory skin diseases. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively utilize this compound in murine models of induced dermatitis. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, ultimately aiding in the development of novel dermatological therapies.
References
- 1. criver.com [criver.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 5. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application of Clobetasone Butyrate in 3D Reconstructed Human Skin Equivalents: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) reconstructed human skin equivalent models have become indispensable tools in dermatological research and the development of topical therapeutics. These models, which mimic the structural and functional characteristics of native human skin, offer a physiologically relevant platform for efficacy and safety testing of topical agents, moving beyond traditional 2D cell cultures. Clobetasone butyrate, a moderately potent topical corticosteroid, is widely used for its anti-inflammatory, immunosuppressive, and antipruritic properties in treating conditions like eczema and psoriasis.[1][2][3] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in 3D reconstructed human skin equivalent models.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist.[1] Upon topical application, it penetrates the epidermis and dermis, where it binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression through two main pathways:
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[1]
-
Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins like Lipocortin-1. Lipocortin-1, in turn, inhibits Phospholipase A2 (PLA2), an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
The net effect is a potent suppression of the inflammatory cascade in the skin.
Experimental Protocols
This section outlines the key experimental protocols for assessing the anti-inflammatory activity of this compound using 3D reconstructed human skin equivalents.
Protocol 1: Reconstruction of a Full-Thickness Human Skin Equivalent
This protocol describes the generation of a 3D skin model comprising both a dermal and an epidermal layer.
Materials:
-
Normal Human Dermal Fibroblasts (NHDFs)
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Fibroblast growth medium
-
Keratinocyte growth medium
-
Rat-tail collagen type I
-
Cell culture inserts (e.g., for 12-well plates)
-
12-well culture plates
Procedure:
-
Dermal Equivalent Preparation:
-
Culture NHDFs in fibroblast growth medium.
-
Prepare a collagen I solution containing NHDFs.
-
Pipette the NHDF-collagen suspension into cell culture inserts placed in a 12-well plate.
-
Allow the gel to polymerize at 37°C for 1-2 hours.
-
Add fibroblast growth medium to the outer well and inside the insert to keep the dermal equivalent submerged.
-
Culture for 5-7 days, allowing the fibroblasts to contract the collagen gel. Change the medium every 2-3 days.
-
-
Epidermal Layer Seeding:
-
Culture NHEKs in keratinocyte growth medium.
-
Once the dermal equivalents are stable, remove the medium from inside the inserts.
-
Seed NHEKs onto the surface of the dermal equivalent.
-
-
Air-Liquid Interface Culture:
-
After 24 hours of submerged culture to allow for keratinocyte attachment, raise the constructs to the air-liquid interface by removing the medium from the insert.
-
Feed the constructs from below with differentiation medium.
-
Culture for 10-14 days to allow for full epidermal stratification and differentiation.
-
Protocol 2: Induction of Inflammation
This protocol describes the induction of an inflammatory response in the 3D skin models.
Materials:
-
Phorbol-12-myristate-13-acetate (PMA) or a pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-1α, IL-17A, IL-22, Oncostatin M)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a working solution of the inflammatory stimulus (e.g., PMA at a final concentration of 10-100 ng/mL) in the culture medium.
-
Replace the medium in the outer wells of the 3D skin models with the medium containing the inflammatory stimulus.
-
Incubate the models for a predetermined period (e.g., 6-24 hours) to induce an inflammatory response.
Protocol 3: Treatment with this compound
This protocol details the topical application of this compound to the inflamed 3D skin models.
Materials:
-
This compound 0.05% cream/ointment or a custom formulation
-
Untreated vehicle control (placebo)
-
Positive control (e.g., another corticosteroid like hydrocortisone)
Procedure:
-
After the inflammation induction period, topically apply a standardized amount of the this compound formulation, vehicle control, or positive control to the surface of the epidermis.
-
Incubate the treated models for a specified duration (e.g., 24-48 hours).
Protocol 4: Assessment of Anti-Inflammatory Effects
This section describes the methods to quantify the anti-inflammatory effects of this compound.
A. Cytokine Analysis (ELISA):
Materials:
-
Culture medium collected from the 3D skin models
-
ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)
-
Plate reader
Procedure:
-
Collect the culture medium from the outer wells at the end of the treatment period.
-
Centrifuge the medium to remove any cellular debris.
-
Perform the ELISA for the target cytokines according to the manufacturer's instructions.
-
Quantify the concentration of cytokines in each sample based on a standard curve.
B. Gene Expression Analysis (qPCR):
Materials:
-
3D skin models
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and specific primers for genes of interest (e.g., IL6, IL8, TNF, PTGS2 (COX-2))
-
qPCR instrument
Procedure:
-
Harvest the 3D skin models and homogenize them.
-
Extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the cDNA, qPCR master mix, and primers.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.
C. Histological Analysis:
Materials:
-
4% Paraformaldehyde (PFA) or 10% neutral buffered formalin
-
Ethanol series
-
Xylene
-
Hematoxylin and Eosin (H&E) stains
-
Microtome and microscope
Procedure:
-
Fix the 3D skin models in 4% PFA or 10% formalin.
-
Dehydrate, clear, and embed the samples in paraffin wax.
-
Section the paraffin blocks and mount on microscope slides.
-
Stain with H&E to visualize tissue morphology, epidermal thickness, and signs of inflammation (e.g., immune cell infiltration if co-cultured).
Data Presentation
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in Inflamed 3D Skin Models (ELISA)
| Treatment Group | IL-6 (pg/mL) | % Inhibition | IL-8 (pg/mL) | % Inhibition | TNF-α (pg/mL) | % Inhibition |
| Untreated Control | Baseline | - | Baseline | - | Baseline | - |
| Inflamed + Vehicle | Value ± SD | 0% | Value ± SD | 0% | Value ± SD | 0% |
| Inflamed + this compound (0.05%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |
| Inflamed + Hydrocortisone (1%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |
Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in Inflamed 3D Skin Models (qPCR)
| Treatment Group | IL6 (Fold Change) | % Reduction | IL8 (Fold Change) | % Reduction | PTGS2 (COX-2) (Fold Change) | % Reduction |
| Untreated Control | 1.0 | - | 1.0 | - | 1.0 | - |
| Inflamed + Vehicle | Value ± SD | 0% | Value ± SD | 0% | Value ± SD | 0% |
| Inflamed + this compound (0.05%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |
| Inflamed + Hydrocortisone (1%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in keratinocytes.
Experimental Workflow
Caption: Experimental workflow for testing this compound.
Conclusion
The use of 3D reconstructed human skin equivalent models provides a robust and ethically sound approach to evaluating the anti-inflammatory efficacy of topical corticosteroids like this compound. The protocols and analytical methods outlined in this document offer a comprehensive framework for researchers to generate reliable and reproducible data on the therapeutic potential of such compounds. The detailed analysis of cytokine profiles, gene expression, and tissue morphology allows for a thorough understanding of the drug's mechanism of action in a physiologically relevant context.
References
Standard operating procedure for testing the efficacy of Clobetasone Butyrate in vitro
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Clobetasone butyrate (B1204436) is a moderately potent topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1][2] Its therapeutic efficacy stems from its ability to modulate cellular pathways involved in inflammation. This document provides a detailed standard operating procedure (SOP) for testing the in vitro efficacy of Clobetasone Butyrate, focusing on its anti-inflammatory effects in relevant human cell lines. The provided protocols are designed to deliver robust and reproducible data for research and drug development purposes.
Mechanism of Action
This compound, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This genomic action leads to two primary anti-inflammatory outcomes:
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][[“]] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][7]
-
Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins.
Additionally, corticosteroids can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and JNK, which are also involved in the inflammatory response, although the precise mechanisms can be cell-type and stimulus-dependent.
Key In Vitro Assays for Efficacy Testing
To comprehensively evaluate the in vitro efficacy of this compound, a panel of assays targeting different aspects of its anti-inflammatory action is recommended. These include assessing its impact on cell viability, its ability to suppress pro-inflammatory cytokine production, and its modulation of key signaling pathways.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to the cells, ensuring that subsequent observations on its anti-inflammatory effects are not due to cytotoxicity.
2. Anti-Inflammatory Assay (Cytokine Quantification by ELISA)
This assay directly measures the ability of this compound to suppress the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α, in response to an inflammatory stimulus.
3. Mechanistic Assay (Western Blot Analysis of NF-κB and MAPK Signaling Pathways)
This assay provides insights into the molecular mechanisms by which this compound exerts its anti-inflammatory effects by examining the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cell Lines
| Cell Line | Assay | Endpoint | Concentration Range Tested (µM) | IC50 (µM) |
| HaCaT (Keratinocytes) | MTT | Cell Viability | 0.1 - 100 | > 100 |
| THP-1 (Monocytes) | MTT | Cell Viability | 0.1 - 100 | > 100 |
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Corticosteroids
| Cell Line | Inflammatory Stimulus | Cytokine | Corticosteroid | IC50 (nM) | Max Inhibition (%) |
| HaCaT | TNF-α (10 ng/mL) | IL-6 | Representative Moderate Potency Corticosteroid | 1 - 10 | ~70-80% |
| THP-1 (differentiated) | LPS (1 µg/mL) | TNF-α | Representative Moderate Potency Corticosteroid | 5 - 20 | ~60-75% |
Table 3: Modulation of Signaling Pathways by Corticosteroids
| Cell Line | Inflammatory Stimulus | Pathway Component | Corticosteroid (Concentration) | % Inhibition of Phosphorylation |
| HaCaT | TNF-α (10 ng/mL) | p-p65 (NF-κB) | Representative Corticosteroid (1 µM) | 50 - 70% |
| HaCaT | TNF-α (10 ng/mL) | p-p38 (MAPK) | Representative Corticosteroid (1 µM) | 40 - 60% |
| HaCaT | TNF-α (10 ng/mL) | p-JNK (MAPK) | Representative Corticosteroid (1 µM) | 30 - 50% |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on HaCaT and THP-1 cells.
Materials:
-
HaCaT or THP-1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) for HaCaT, RPMI-1640 for THP-1
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT or THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Anti-Inflammatory Assay (Cytokine Quantification by ELISA)
Objective: To quantify the inhibitory effect of this compound on the production of IL-6 and TNF-α.
Materials:
-
HaCaT or differentiated THP-1 cells
-
Cell culture reagents as in Protocol 1
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
Human IL-6 and TNF-α ELISA kits
-
24-well plates
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
HaCaT: Seed HaCaT cells in a 24-well plate at a density of 5 x 10^4 cells/well.
-
THP-1: Seed THP-1 cells in a 24-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium.
-
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add the inflammatory stimulus to the wells. For HaCaT cells, use TNF-α (e.g., 10 ng/mL). For differentiated THP-1 cells, use LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA for IL-6 or TNF-α according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the stimulated control.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
HaCaT cells
-
Cell culture reagents as in Protocol 1
-
TNF-α
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed HaCaT cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Express the results as a percentage of the stimulated control.
Visualization of Signaling Pathways and Experimental Workflow
Overall experimental workflow for in vitro efficacy testing.
Simplified NF-κB signaling pathway and this compound's inhibitory action.
References
- 1. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Clobetasone Butyrate: A Reference Standard for In Vitro and In Vivo Anti-Inflammatory Drug Screening
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clobetasone (B1204786) butyrate (B1204436) is a synthetic glucocorticoid with established anti-inflammatory properties, making it a suitable reference or positive control in a variety of anti-inflammatory drug screening assays.[1][2] As a moderately potent corticosteroid, it provides a reliable benchmark for evaluating the efficacy of novel anti-inflammatory compounds.[3] Its mechanism of action involves the suppression of pro-inflammatory mediators, offering a multifaceted approach to dampening inflammatory responses.[4][5] This document provides detailed protocols for utilizing clobetasone butyrate as a positive control in key in vitro and in vivo anti-inflammatory assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors.[5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[5] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes.[5] Key aspects of its mechanism include:
-
Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]
-
Suppression of Inflammatory Mediators: It inhibits the synthesis of prostaglandins (B1171923) and leukotrienes by inducing lipocortin-1, which in turn inhibits phospholipase A2.[4]
-
NF-κB Pathway Inhibition: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.
-
Reduced Nitric Oxide Synthesis: The compound has been shown to reduce the synthesis of nitric oxide (NO), a potent vasodilator involved in the inflammatory process.[4]
Data Presentation
The following tables summarize the expected quantitative data when using this compound as a positive control in various anti-inflammatory assays. These values are indicative and may vary depending on specific experimental conditions.
Table 1: In Vitro Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Inducer | Parameter Measured | Expected IC50 / % Inhibition of this compound |
| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite (B80452) Concentration | Concentration-dependent inhibition of NO production. |
| TNF-α Inhibition Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Concentration | Concentration-dependent inhibition of TNF-α release. |
| IL-6 Inhibition Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Concentration | Concentration-dependent inhibition of IL-6 release. |
| NF-κB Activation Assay | HEK293T/NF-κB-luc | TNF-α | Luciferase Activity | Concentration-dependent inhibition of NF-κB activation. |
Table 2: In Vivo Anti-Inflammatory Activity of this compound
| Assay Model | Animal Model | Inducer | Parameter Measured | Expected % Inhibition of this compound (0.05% topical) |
| Croton Oil-Induced Ear Edema | Rat | Croton Oil | Ear Weight/Thickness | Significant reduction in ear edema compared to the control group. A study showed a formulation of this compound resulting in a mean edema of 39.12 ± 11.15 mg compared to a control of 70.84 ± 3.41 mg.[6] |
Experimental Protocols
In Vitro Assays
1. Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
LPS (from E. coli)
-
This compound
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of test compounds and this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS alone).
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to the supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
The percentage of NO inhibition is calculated as: (1 - (Absorbance of treated sample / Absorbance of LPS control)) * 100.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Inhibition Assay
This protocol quantifies the inhibitory effect of test compounds on the release of TNF-α and IL-6 from LPS-stimulated macrophages.
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
LPS
-
This compound
-
ELISA kits for mouse TNF-α and IL-6
-
96-well plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat cells with test compounds and this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated as: (1 - (Cytokine concentration in treated sample / Cytokine concentration in LPS control)) * 100.
-
3. NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the activation of the NF-κB signaling pathway using a reporter gene system.
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS
-
Human TNF-α
-
This compound
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
-
Protocol:
-
Seed the HEK293T/NF-κB-luc cells in a 96-well white plate at a density of 4 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with test compounds and this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
The percentage of NF-κB inhibition is calculated as: (1 - (Luminescence of treated sample / Luminescence of TNF-α control)) * 100.
-
In Vivo Assay
1. Croton Oil-Induced Ear Edema Model in Rats
This model is a well-established method for evaluating the topical anti-inflammatory activity of compounds.
-
Materials:
-
Wistar rats (male, 150-200g)
-
Croton oil
-
Acetone (vehicle)
-
This compound (0.05% solution/ointment)
-
Test compounds
-
Micropipettes
-
Balance
-
Biopsy punch (6-8 mm)
-
-
Protocol:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (positive control), and test compound groups.
-
Topically apply 20 µL of the vehicle, this compound solution, or test compound solution to the inner and outer surfaces of the right ear of each rat. The left ear remains untreated as a control.
-
After 30-60 minutes, apply 20 µL of the croton oil solution (e.g., 5% in acetone) to the right ear of all animals except the naive control group.
-
After 4-6 hours, sacrifice the animals by cervical dislocation.
-
Using a biopsy punch, remove a disc from both the treated (right) and untreated (left) ears.
-
Weigh the ear discs immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear discs.
-
The percentage of edema inhibition is calculated as: (1 - (Edema in treated group / Edema in vehicle control group)) * 100.
-
Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: General workflow for in vitro anti-inflammatory assays.
References
Methods for formulating Clobetasone Butyrate for topical administration in preclinical animal studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the formulation of Clobetasone (B1204786) Butyrate for topical administration in preclinical animal studies. The information is intended to guide researchers in preparing stable and effective formulations for efficacy and safety evaluations.
Overview of Clobetasone Butyrate Formulations
This compound is a moderately potent corticosteroid used topically to treat various inflammatory skin conditions. For preclinical evaluation, it is commonly formulated as a 0.05% w/w cream or ointment. [No valid source found] The choice of formulation depends on the nature of the animal model and the desired skin penetration characteristics. Creams, being water-miscible, are suitable for moist or weeping skin surfaces, while oil-based ointments are preferred for dry, scaly lesions.[1]
Preclinical Formulation Protocols
Oil-in-Water (O/W) Cream Formulation (0.05% w/w)
This protocol is based on the excipients found in a commercial this compound cream and general pharmaceutical compounding principles.
Table 1: Composition of 0.05% this compound O/W Cream
| Ingredient | Function | Percentage (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.05 |
| Glycerol | Humectant | 5.00 |
| Glyceryl Monostearate | Emulsifier, Emollient | 8.00 |
| Cetostearyl Alcohol | Emulsifier, Thickener | 7.00 |
| Beeswax Substitute 6621 | Stiffening Agent, Emollient | 5.00 |
| Arlacel 165 | Emulsifier | 2.00 |
| Dimethicone 20 | Emollient, Skin Protectant | 1.00 |
| Chlorocresol | Preservative | 0.10 |
| Sodium Citrate | Buffering Agent | 0.20 |
| Citric Acid Monohydrate | Buffering Agent | 0.10 |
| Purified Water | Vehicle | q.s. to 100 |
Protocol:
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine the purified water, glycerol, sodium citrate, and citric acid monohydrate.
-
Heat the mixture to 70-75°C with continuous stirring until all components are dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate vessel, combine the glyceryl monostearate, cetostearyl alcohol, beeswax substitute, Arlacel 165, and dimethicone.
-
Heat the oil phase to 70-75°C with stirring until all components are melted and uniformly mixed.
-
-
Dispersion of the Active Ingredient:
-
Disperse the this compound powder in a small portion of the heated oil phase and mix until a uniform suspension is achieved.
-
-
Emulsification:
-
Slowly add the oil phase (containing the active ingredient) to the aqueous phase with continuous high-shear mixing.[2]
-
Continue mixing for 10-15 minutes to form a homogenous emulsion.
-
-
Cooling and Preservation:
-
Allow the emulsion to cool to approximately 40°C with gentle stirring.
-
Dissolve the chlorocresol in a small amount of warm purified water and add it to the emulsion. Mix thoroughly.
-
-
Final Product:
-
Continue gentle stirring until the cream reaches room temperature.
-
Homogenize the final cream to ensure uniform droplet size and consistency.
-
Package in an appropriate inert container.
-
Ointment Formulation (0.05% w/w)
This protocol outlines a general method for preparing a simple ointment.
Table 2: Composition of 0.05% this compound Ointment
| Ingredient | Function | Percentage (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.05 |
| Liquid Paraffin (B1166041) | Emollient, Vehicle | 20.00 |
| White Soft Paraffin | Ointment Base, Emollient | q.s. to 100 |
Protocol:
-
Levigation:
-
Triturate the this compound powder with a small amount of liquid paraffin to form a smooth paste. This process, known as levigation, reduces the particle size and ensures uniform dispersion.
-
-
Incorporation:
-
Gradually incorporate the remaining liquid paraffin into the paste.
-
Add the white soft paraffin in small portions and mix thoroughly until a homogenous ointment is obtained.
-
-
Final Product:
-
Package the ointment in an appropriate inert container.
-
Preclinical Efficacy Model: Croton Oil-Induced Ear Edema in Rodents
This model is widely used to assess the anti-inflammatory activity of topical corticosteroids.
Table 3: Materials for Croton Oil-Induced Ear Edema Model
| Material | Purpose |
| Croton Oil | Inflammatory Agent |
| Acetone (B3395972) | Vehicle for Croton Oil and Test Substance |
| This compound Formulation (0.05%) | Test Substance |
| Dexamethasone (0.1 mg/ear) | Positive Control |
| Vehicle/Placebo Formulation | Negative Control |
| Digital Micrometer | To measure ear thickness |
Protocol:
-
Animal Acclimatization:
-
Acclimatize male Wistar rats or Swiss mice to the laboratory environment for at least one week prior to the experiment.
-
-
Induction of Inflammation:
-
Treatment Application:
-
Thirty minutes after croton oil application, topically apply 20 mg of the this compound formulation, placebo, or positive control to the right ear.
-
-
Assessment of Edema:
-
Measure the thickness of both ears using a digital micrometer at 6 and 24 hours after the induction of inflammation.
-
The degree of edema is calculated as the difference in thickness between the right and left ears.
-
The percentage inhibition of inflammation is calculated using the following formula:
-
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
-
-
Table 4: Representative Data from Croton Oil-Induced Ear Edema Model in Mice
| Treatment Group | Dose (mg/ear) | Ear Edema (mg) at 6 hours (Mean ± SD) | % Inhibition |
| Control (Vehicle) | 20 | 8.5 ± 1.2 | - |
| Dexamethasone | 0.1 | 2.1 ± 0.5 | 75.3 |
| This compound (0.05% Cream) | 20 | 3.4 ± 0.8 | 60.0 |
Note: The data in this table is illustrative and based on typical results from such studies. Actual results may vary.
Preclinical Safety Model: Skin Atrophy in Swine
Prolonged use of topical corticosteroids can lead to skin thinning (atrophy). The domestic pig is a suitable animal model for assessing this potential side effect due to the similarities between pig and human skin.
Protocol:
-
Animal Model:
-
Use young domestic pigs for the study.
-
-
Treatment Application:
-
Mark out treatment sites on the dorsal skin of the pigs.
-
Apply a fixed amount of the this compound formulation and a control (e.g., placebo or a known atrophogenic steroid) to the designated areas daily for a period of 3-6 weeks.
-
-
Assessment of Skin Thickness:
-
Measure skin thickness at baseline and at regular intervals throughout the study using a high-frequency ultrasound or a caliper.
-
At the end of the study, collect full-thickness skin biopsies for histological analysis.
-
-
Histological Analysis:
-
Process the biopsies for hematoxylin (B73222) and eosin (B541160) (H&E) staining.
-
Measure the epidermal and dermal thickness using an ocular micrometer.
-
Assess for changes in collagen and elastin (B1584352) fiber organization.
-
Table 5: Representative Data from Skin Atrophy Study in Swine
| Treatment Group | Duration of Treatment | Change in Epidermal Thickness (%) (Mean ± SD) |
| Placebo | 4 weeks | -2 ± 1.5 |
| Hydrocortisone 1% | 4 weeks | -10 ± 3.2 |
| This compound 0.05% | 4 weeks | -18 ± 4.5 |
Note: The data in this table is illustrative and based on typical results from such studies. Actual results may vary.
Analytical Method: Quantification of this compound in Formulations
A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the concentration and stability of this compound in the prepared formulations.
Table 6: HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (84:16 v/v), pH adjusted to 6.0 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 27°C |
| Retention Time | Approximately 5-7 minutes |
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 5 to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the cream or ointment equivalent to 1 mg of this compound into a volumetric flask.
-
Add a suitable solvent (e.g., mobile phase) and heat gently with sonication to dissolve the formulation and extract the drug.
-
Cool to room temperature and dilute to the final volume with the solvent.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
References
Application Note: A Sensitive and Validated LC-MS/MS Protocol for the Quantification of Clobetasone Butyrate in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Clobetasone (B1204786) Butyrate (B1204436) in human plasma. The protocol employs Clobetasol Propionate as an internal standard (IS) to ensure accuracy and precision. The straightforward sample preparation, coupled with the specificity and sensitivity of the LC-MS/MS system, makes this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the precise measurement of low concentrations of Clobetasone Butyrate. This document provides comprehensive experimental protocols, detailed data presentation, and visual workflows to facilitate implementation in a laboratory setting.
Introduction
This compound is a topical corticosteroid used for its anti-inflammatory properties in the treatment of various skin conditions. Accurate quantification of this compound in biological matrices is crucial for assessing its systemic absorption, pharmacokinetic profile, and potential side effects. This application note describes a validated LC-MS/MS method with a lower limit of quantitation (LLOQ) of 1.01 ng/mL and a limit of detection (LOD) of 0.404 ng/mL, demonstrating its suitability for detecting low systemic concentrations.[1]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Clobetasol Propionate (Internal Standard, IS) reference standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
All other chemicals and solvents should be of analytical or HPLC grade.
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used. The specific models and manufacturers may vary, but the system should be capable of performing gradient elution and multiple reaction monitoring (MRM).
LC-MS/MS Conditions
The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis of this compound and the internal standard, Clobetasol Propionate.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC Column | Agilent XDB-C18, 150 x 4.6 mm, 5 µm[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[1] |
| Gradient Program | 90% B[1] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 4°C |
Table 2: Mass Spectrometry Parameters
| Parameter | This compound | Clobetasol Propionate (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Parent Ion (m/z) | 479.3[1] | 467.3 |
| Daughter Ion (m/z) | 371.2 | 355.1 |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential (DP) | 55 V | 30 V |
| Collision Energy (CE) | 25 V | 19 V |
| Collision Cell Exit Potential (CXP) | 14 V | 12 V |
| Ion Spray Voltage | 4600 V | 4600 V |
| Source Temperature | 550°C | 550°C |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of this compound and Clobetasol Propionate (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC samples at concentrations of 1.01, 2.525, 5.05, 10.1, 20.2, and 40.4 ng/mL. Prepare QC samples at three concentration levels: Low (LQC, 3.03 ng/mL), Medium (MQC, 15.15 ng/mL), and High (HQC, 30.3 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Clobetasol Propionate at a concentration of 100 ng/mL in methanol.
Sample Preparation Protocol
A comparison of common sample preparation techniques is provided below. For this application note, the Liquid-Liquid Extraction (LLE) method is detailed as the primary protocol due to its ability to provide clean extracts.
Table 3: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | May result in less clean extracts and potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Provides clean extracts, reduces matrix effects. | More labor-intensive and requires larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | High recovery and clean extracts, can be automated. | Can be more expensive and requires method development for sorbent selection. |
Detailed Liquid-Liquid Extraction (LLE) Protocol
-
Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 100 ng/mL Clobetasol Propionate (IS) working solution to each tube (except for blank samples, to which 50 µL of methanol is added).
-
Vortex for 10 seconds.
-
Add 1 mL of hexane-diethyl ether (1:1, v/v) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean 1.5 mL microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (90% B).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Method Validation
The bioanalytical method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation. The validation parameters and their acceptance criteria are summarized below.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible. |
| Stability (Freeze-thaw, short-term, long-term, autosampler) | Analyte concentration should be within ±15% of the nominal concentration. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Logical Relationship of Method Validation Parameters
Caption: Logical relationship of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and the comprehensive method validation ensure that the generated data is accurate and reproducible, making it a valuable tool for researchers and professionals in the field of drug development and clinical analysis.
References
Application Notes and Protocols: Utilizing Clobetasone Butyrate to Study Glucocorticoid Resistance in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucocorticoids (GCs) are cornerstone drugs in the treatment of various hematological malignancies and are also used as adjuvant therapy in solid tumors to manage side effects.[1][2] Their therapeutic action is primarily mediated by the glucocorticoid receptor (GR), a ligand-dependent transcription factor that, upon activation, modulates the expression of genes involved in apoptosis, cell cycle arrest, and inflammation.[3][4] Clobetasone Butyrate is a synthetic glucocorticoid that acts as a GR agonist, making it a valuable tool for in vitro studies.[4]
However, the efficacy of glucocorticoid therapy is often limited by the development of drug resistance, a major cause of treatment failure. Understanding the molecular basis of GC resistance is critical for developing strategies to overcome it. These application notes provide a framework for using this compound to investigate the mechanisms of glucocorticoid resistance in cancer cell lines.
Glucocorticoid Receptor (GR) Signaling Pathway
Glucocorticoids like this compound readily diffuse across the cell membrane and bind to the GR, which is located in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90). Ligand binding triggers a conformational change, causing the GR to dissociate from the chaperone complex and translocate to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction recruits co-regulator proteins to either activate (transactivation) or repress (transrepression) gene transcription, ultimately leading to the desired therapeutic effects, such as apoptosis induction in cancer cells.
Mechanisms of Glucocorticoid Resistance
Glucocorticoid resistance in cancer cells can arise from various alterations in the GR signaling pathway. These mechanisms prevent the successful induction of apoptosis or other desired cellular responses.
Key mechanisms include:
-
GR Downregulation/Mutation: Reduced expression or mutations in the NR3C1 gene (which encodes GR) can lead to a non-functional receptor, preventing the ligand from initiating the signaling cascade.
-
Impaired Nuclear Translocation: The activated GR may be retained in the cytoplasm, unable to reach its nuclear targets.
-
Altered Co-regulator Recruitment: Changes in the expression or availability of transcriptional co-activators and co-repressors can shift the balance of GR-mediated gene regulation away from apoptosis.
-
Post-Translational Modifications: Alterations in GR phosphorylation can negatively impact its stability, trafficking, and transcriptional activity.
-
Activation of Pro-Survival Pathways: Signaling pathways like PI3K/Akt or MAPK can phosphorylate and inhibit the GR, promoting cell survival and counteracting GC-induced effects.
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like BCL2 and MCL1 can block the mitochondrial pathway of apoptosis, even if upstream GR signaling is intact.
Experimental Workflow & Data Presentation
A systematic workflow can be employed to characterize glucocorticoid resistance using this compound. This involves comparing a GC-sensitive cell line with a known or generated GC-resistant variant.
Data Presentation Tables
Quantitative data should be summarized for clarity and comparison.
Table 1: Cell Viability (IC50) in Response to this compound
| Cell Line | Type | This compound IC50 (nM) after 72h |
|---|---|---|
| CCRF-CEM | Sensitive | 50 ± 5.2 |
| CEM-C1 | Resistant | > 10,000 |
| MCF-7 | Sensitive | 250 ± 18.1 |
| MCF-7/GR-Res | Resistant | 8,500 ± 310.5 |
Table 2: Apoptosis Induction by this compound (1 µM for 48h)
| Cell Line | Type | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| CCRF-CEM | Sensitive | 65.7 ± 4.1 |
| CEM-C1 | Resistant | 8.2 ± 1.5 |
Table 3: Relative Gene Expression Changes after this compound Treatment (100 nM for 24h)
| Gene | Cell Line | Type | Fold Change (vs. Vehicle Control) |
|---|---|---|---|
| NR3C1 (GR) | CCRF-CEM | Sensitive | 1.1 ± 0.2 |
| CEM-C1 | Resistant | 0.2 ± 0.05 | |
| GILZ | CCRF-CEM | Sensitive | 15.3 ± 2.1 |
| CEM-C1 | Resistant | 1.8 ± 0.4 | |
| BCL2 | CCRF-CEM | Sensitive | 0.4 ± 0.1 |
| | CEM-C1 | Resistant | 1.3 ± 0.3 |
Experimental Protocols
Cell Culture and Treatment
-
Culture selected cancer cell lines (e.g., GC-sensitive CCRF-CEM and GC-resistant CEM-C1) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
For experiments, use charcoal-stripped FBS to eliminate confounding effects from steroids in the serum.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Seed cells at a predetermined density in multi-well plates.
-
Treat cells with serial dilutions of this compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
Protocol: Cell Viability (MTT) Assay
This assay measures metabolic activity as an indicator of cell viability.
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight (for adherent cells).
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol: Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Seed 1x10^6 cells in a 6-well plate and treat with this compound (e.g., 1 µM) for 48 hours.
-
Harvest cells (including floating cells) and wash with cold PBS.
-
Resuspend cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol measures the expression levels of target genes.
-
Treat cells with this compound (e.g., 100 nM) for 24 hours.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green master mix and primers for target genes (NR3C1, GILZ, FKBP5, BCL2) and a housekeeping gene (GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Protocol: Western Blot Analysis
This technique is used to detect and quantify specific proteins.
-
Treat cells with this compound (e.g., 100 nM) for 48 hours.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-GR, anti-BCL2, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot. Quantify band intensity using software like ImageJ.
References
- 1. Molecular mechanisms contributing to glucocorticoid resistance in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the glucocorticoid receptor in anti-hormone resistance in breast cancer -ORCA [orca.cardiff.ac.uk]
- 3. Molecular Mechanisms Regulating Glucocorticoid Sensitivity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Analyzing Gene Expression Changes in Keratinocytes Following Treatment with Clobetasone Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clobetasone (B1204786) Butyrate (B1204436) is a moderately potent topical corticosteroid utilized in the management of various inflammatory skin conditions such as eczema and dermatitis. Its therapeutic efficacy is rooted in its ability to modulate the expression of genes involved in inflammation and immune responses within skin cells, particularly keratinocytes.[1] These application notes provide a comprehensive overview of the molecular effects of clobetasone butyrate on keratinocytes, including detailed protocols for analyzing gene expression changes and a summary of expected transcriptomic alterations.
The primary mechanism of action for this compound involves its binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, such as cytokines and chemokines.[1] Understanding these changes at the molecular level is crucial for drug development and for optimizing therapeutic strategies.
Data Presentation: Expected Gene Expression Changes
Disclaimer: The following data is derived from a study on Clobetasol Propionate and represents a predictive profile for a potent topical corticosteroid. The actual gene expression changes induced by this compound may vary in magnitude and scope.
Table 1: Upregulated Genes in Human Skin Following Topical Corticosteroid Treatment
| Gene Symbol | Gene Name | Fold Change | Function |
| KLF9 | Kruppel Like Factor 9 | >2 | Transcription factor involved in glucocorticoid receptor signaling |
| IL-10 | Interleukin 10 | >2 | Anti-inflammatory cytokine |
| CD163 | Scavenger Receptor Cysteine-Rich Type 1 Protein M130 | >2 | Macrophage marker, anti-inflammatory |
| ANXA1 | Annexin A1 | >2 | Anti-inflammatory protein |
| DUSP1 | Dual Specificity Phosphatase 1 | >2 | Negative regulator of MAPK signaling |
Table 2: Downregulated Genes in Human Skin Following Topical Corticosteroid Treatment
| Gene Symbol | Gene Name | Fold Change | Function |
| IL-1B | Interleukin 1 Beta | < -2 | Pro-inflammatory cytokine |
| IL-6 | Interleukin 6 | < -2 | Pro-inflammatory cytokine |
| TNF | Tumor Necrosis Factor | < -2 | Pro-inflammatory cytokine |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | < -2 | Pro-inflammatory chemokine |
| MMP9 | Matrix Metallopeptidase 9 | < -2 | Enzyme involved in tissue remodeling and inflammation |
Experimental Protocols
Human Keratinocyte Cell Culture and Treatment
Objective: To culture primary human epidermal keratinocytes and treat them with this compound for subsequent RNA extraction.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw and culture NHEKs in KGM according to the supplier's instructions.
-
Passage the cells when they reach 70-80% confluency.
-
Seed NHEKs in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in KGM to the desired final concentrations (e.g., 1 µM, 10 µM). A vehicle control (DMSO in KGM) should be prepared in parallel.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 2 mL of the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
After incubation, aspirate the medium, wash the cells with PBS, and proceed to RNA extraction.
RNA Extraction and Quality Control
Objective: To isolate high-quality total RNA from treated and control keratinocytes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Bioanalyzer (e.g., Agilent 2100 Bioanalyzer)
Protocol:
-
Lyse the cells directly in the culture wells using the lysis buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA extraction, including the DNase treatment step to remove any contaminating genomic DNA.
-
Elute the RNA in RNase-free water.
-
Assess the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Evaluate the RNA integrity (RIN score) using a bioanalyzer. A RIN score of ≥ 8 is recommended for RNA sequencing.
RNA Sequencing (RNA-Seq) and Data Analysis
Objective: To perform high-throughput sequencing of the RNA to determine the global gene expression changes and to identify differentially expressed genes.
Protocol:
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a suitable kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the this compound-treated and vehicle control groups. The analysis will yield log2 fold changes, p-values, and adjusted p-values (FDR) for each gene.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID or GSEA to identify the biological pathways that are most significantly affected by the treatment.
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Transcriptomic Analysis.
References
Troubleshooting & Optimization
Characterizing the degradation profile of Clobetasone Butyrate under forced stress conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for characterizing the degradation profile of Clobetasone Butyrate (B1204436) under forced stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for Clobetasone Butyrate?
A forced degradation study, or stress testing, is essential to identify the potential degradation products of this compound that may form under various environmental conditions. This helps in developing stability-indicating analytical methods, understanding the drug's intrinsic stability, and elucidating its degradation pathways. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can effectively separate and quantify the degradants from the parent drug.[1][2]
Q2: Under what conditions does this compound show significant degradation?
Based on documented studies, this compound is particularly susceptible to photolytic and thermal degradation.[3] One study reported approximately 21.24% degradation after exposure to direct sunlight for 6 hours and 17.88% degradation when subjected to wet heat.[3]
Q3: Is this compound stable to acidic and alkaline hydrolysis?
This compound has demonstrated high stability under acidic and basic conditions. Studies have shown no significant degradation when exposed to 4 N HCl at 37°C for 1 hour or 1 N NaOH at room temperature for 6 hours.[3]
Q4: How does this compound behave under oxidative stress?
Insignificant decomposition (1-2%) has been observed when this compound is exposed to 30% hydrogen peroxide at room temperature for 6 hours, indicating good stability against oxidation.
Q5: What are some common degradation pathways for corticosteroids like this compound?
Corticosteroids can undergo several types of degradation reactions. One common pathway is the Mattox rearrangement, which can occur under both acidic and basic conditions. Other potential degradation pathways include hydrolysis of the butyrate ester and oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or minimal degradation observed. | Stress conditions are not harsh enough (e.g., low temperature, short duration, low concentration of stressor). | Increase the intensity of the stress condition. For example, increase the temperature for thermal degradation, use a higher concentration of acid/base/oxidizing agent, or prolong the exposure time. It is recommended to perform degradation at 50-60°C if no degradation is observed at room temperature. |
| Excessive degradation (e.g., >20%). | Stress conditions are too severe. | Reduce the intensity of the stress condition. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The target degradation is typically between 5-20%. |
| Poor peak shape or resolution in HPLC. | Inappropriate mobile phase composition or column chemistry. Co-elution of the parent drug with degradation products. | Optimize the HPLC method. Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH). Consider using a different column with a different stationary phase. A C18 column with a mobile phase of methanol (B129727) and water (84:16 v/v, pH 6.0) has been shown to be effective. |
| Appearance of unexpected peaks. | Secondary degradation of primary degradation products. Interaction with excipients (if using a formulated product). | Analyze samples at different time points during the stress study to understand the degradation pathway. If using a formulation, test the placebo under the same stress conditions to identify any peaks originating from the excipients. |
| Inconsistent or non-reproducible results. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent light exposure). Instability of analytical solutions. | Ensure precise control over all experimental parameters. Use a calibrated oven, light source, etc. Check the stability of the standard and sample solutions over the analysis time. |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound Cream
| Stress Condition | Parameters | % Assay of this compound (± SD) | % Degradation |
| Acid Hydrolysis | 4 N HCl, Room Temp, 60 min | 99.022 ± 0.772 | ~1% |
| Base Hydrolysis | 1 N NaOH, Room Temp, 6 h | 99.213 ± 0.843 | ~0.8% |
| Thermal Degradation (Wet Heat) | Water bath, ~100 °C, 6 h | 82.117 ± 1.113 | 17.88% |
| Oxidative Degradation | 30% H₂O₂, Room Temp, 6 h | 98.467 ± 1.032 | ~1.5% |
| Photolytic Degradation | Direct sunlight, 6 h | 78.764 ± 1.213 | 21.24% |
Experimental Protocols
1. Preparation of Standard and Sample Solutions
-
Stock Standard Solution: Prepare a 1 mg/mL solution of this compound reference standard in the mobile phase by sonicating for 5 minutes.
-
Working Standard Solution: Dilute the stock standard solution with the mobile phase to achieve a concentration of 25 µg/mL.
-
Sample Solution (for cream): Disperse an amount of cream equivalent to 5 mg of this compound in the diluent to achieve a final concentration of 25 µg/mL after the stress treatment and any necessary dilutions.
2. Forced Degradation Procedures
-
Acid Degradation: To the sample solution, add 1 mL of 4 N HCl. Keep the mixture in the dark at 37°C for 1 hour. Neutralize the solution with dilute NaOH before analysis.
-
Base Degradation: To the sample solution, add 1 mL of 1 N NaOH. Keep the mixture at room temperature for 6 hours. Neutralize the solution with dilute HCl before analysis.
-
Oxidative Degradation: To the sample solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 6 hours before analysis.
-
Thermal Degradation (Wet Heat): Place the sample solution on a water bath at approximately 100°C for 6 hours.
-
Photolytic Degradation: Expose the sample solution to direct sunlight for 6 hours.
3. HPLC Method
A validated stability-indicating HPLC method for the analysis of this compound and its degradation products has been reported with the following parameters:
-
Column: C18
-
Mobile Phase: Methanol and water (84:16 v/v), pH adjusted to 6.0
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 240 nm
-
Retention Time of this compound: Approximately 4 minutes
Visualizations
Caption: Experimental workflow for forced degradation of this compound.
Caption: Logical relationship of this compound degradation under stress.
References
Optimizing the therapeutic dosage of Clobetasone Butyrate for in vivo experimental designs
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the therapeutic dosage of Clobetasone (B1204786) Butyrate (B1204436) for in vivo experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Clobetasone Butyrate?
A1: this compound is a moderately potent topical corticosteroid that exerts its anti-inflammatory, immunosuppressive, and vasoconstrictive effects through multiple pathways.[1][2][3] Upon topical application, it penetrates the skin and binds to cytoplasmic glucocorticoid receptors (GR).[1][2][4] This drug-receptor complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either upregulate or downregulate gene transcription.[1]
Key mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: It suppresses the production of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[1] It also inhibits phospholipase A2 by inducing lipocortin-1, which blocks the synthesis of prostaglandins (B1171923) and leukotrienes from arachidonic acid.[1][2]
-
Immunosuppression: It suppresses the migration of immune cells such as neutrophils and macrophages to the site of inflammation.[1][4]
-
Vasoconstriction: It reduces capillary permeability and vasodilation, which helps to minimize swelling and redness.[1][4]
Q2: What are the typical concentrations of this compound used in topical formulations for in vivo studies?
A2: The most commonly cited and commercially available concentration for topical application in both clinical and preclinical models is 0.05% w/w in a cream or ointment base.[5][6][7][8] Studies have demonstrated this concentration to be clinically effective in treating inflammatory skin conditions like eczema and psoriasis, showing greater efficacy than 1% hydrocortisone.[5][9]
Q3: What are common animal models for testing the efficacy of topical this compound?
A3: Common models for evaluating topical anti-inflammatory activity include:
-
Croton Oil-Induced Ear Edema: This model is frequently used in rats to induce a superficial skin inflammation, allowing for the comparison of different anti-inflammatory preparations.[10][11][12]
-
Cutaneous Atrophy Models: These models are used to assess the potential for skin thinning, a known side effect of corticosteroids. This compound has been shown to cause less epidermal thinning compared to more potent steroids.[5][6]
-
Dermatitis and Psoriasis Models: Various models that mimic human skin diseases like atopic dermatitis or psoriasis are also employed to test efficacy.[10][13]
Q4: What is the known systemic toxicity of this compound in animal models?
A4: this compound generally has low systemic toxicity, especially when applied topically.[5][6] However, systemic administration studies in rodents have established toxicity levels. The maximum non-toxic daily dose following subcutaneous administration in rats was determined to be 0.03 mg/kg/day.[14][15] Doses of 0.1 mg/kg/day and higher led to dose-dependent toxic effects.[14][15] Acute toxicity is low, with high LD50 values for intraperitoneal administration.[14]
Quantitative Data Summary
Table 1: Systemic Toxicity of this compound in Rodents
| Species | Route of Administration | Parameter | Value | Reference |
| Mouse | Intraperitoneal | LD50 | ~5 g/kg | [14] |
| Rat | Intraperitoneal | LD50 (Male) | 1.51 g/kg | [14] |
| Rat | Intraperitoneal | LD50 (Female) | 1.66 g/kg | [14] |
| Rat | Subcutaneous | Max. Nontoxic Dose (Subacute) | 0.03 mg/kg/day | [14] |
| Rat | Subcutaneous | Max. Nontoxic Dose (Chronic) | 0.03 mg/kg/day | [15] |
Table 2: Recommended Starting Doses for Topical Anti-inflammatory Models
| Animal Model | Species | Formulation | Application Protocol | Reference |
| Croton Oil Ear Edema | Rat | 5 mg/mL solution in croton oil irritant | 0.02 mL applied to the ear | [10][12] |
| Eczema / Dermatitis | Human (Clinical Data) | 0.05% cream or ointment | Thin film applied 1-2 times daily | [5][7][8] |
| Epidermal Atrophy | Animal (unspecified) | 0.05% cream or ointment | Topical application | [5][6] |
Experimental Protocols & Methodologies
Protocol 1: Croton Oil-Induced Ear Edema in Rats
This protocol is adapted from studies evaluating the anti-inflammatory effects of topical this compound.[10][11][12]
-
Animals: Male Wistar rats (150-200g) are acclimatized for 5-7 days under standard laboratory conditions.[10]
-
Groups: Animals are divided into groups (n=10 per group):
-
Vehicle Control (Croton oil solution only)
-
Positive Control (e.g., commercial preparation of known potency)
-
Test Group (this compound formulation)
-
-
Induction of Inflammation:
-
Prepare an irritant solution of croton oil (e.g., 4 parts croton oil, 10 parts ethanol, 20 parts pyridine, 66 parts ethyl ether).[10]
-
For the test group, dissolve this compound in the irritant solution to the desired concentration (e.g., 5 mg/mL).[10][12]
-
Anesthetize the rats (e.g., with ether) and apply 0.02 mL of the respective solution to the inner surface of the right ear.[10][12]
-
-
Endpoint Measurement:
-
After a set period (e.g., 4-6 hours), sacrifice the animals.
-
Punch out a standard-sized disc from both the treated (right) and untreated (left) ears and weigh them immediately.
-
The difference in weight between the two discs indicates the degree of inflammatory edema.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Protocol 2: Subacute Systemic Toxicity Assessment in Rats
This protocol is based on subcutaneous toxicity studies.[14]
-
Animals: Male and female rats are used.
-
Formulation: Prepare a suspension of this compound in a suitable vehicle for subcutaneous injection.
-
Dosing Regimen:
-
Administer the drug subcutaneously once daily for one month.
-
Dose groups should include a vehicle control and a range of doses designed to identify the maximum non-toxic dose (e.g., 0.01, 0.03, 0.1, 1.0, 10 mg/kg).[14]
-
-
Monitoring and Data Collection:
-
Clinical Signs: Observe daily for any signs of toxicity.
-
Body Weight: Record body weight regularly (e.g., weekly).[14]
-
Hematology & Serum Chemistry: At the end of the study, collect blood samples to analyze white blood cell counts, lymphocyte counts, and serum cholesterol levels.[14]
-
Necropsy and Histopathology: Perform a full necropsy, paying close attention to the weight and histology of the thymus, spleen, and adrenal glands, which are known targets of corticosteroid toxicity.[14]
-
-
Data Analysis: Compare all parameters between the treated and control groups to determine the dose at which no significant adverse effects are observed.
Troubleshooting Guide
Problem 1: I am not observing a significant anti-inflammatory effect in my topical model.
-
Possible Cause 1: Inadequate Dose or Concentration.
-
Solution: Ensure you are using a standard concentration, such as 0.05%.[5][6] If the effect is still insufficient, consider that this compound is a moderately potent steroid; a more potent corticosteroid like Clobetasol (B30939) Propionate (B1217596) might be required for your model.[3]
-
-
Possible Cause 2: Poor Formulation or Skin Penetration.
-
Solution: The vehicle can significantly impact drug delivery. Ointments are generally more occlusive and may enhance penetration compared to creams.[8] Ensure the formulation is stable and properly prepared. Novel formulations, such as those with biopolymers, have been reported to increase efficacy.[10][11]
-
-
Possible Cause 3: Timing of Measurement.
-
Solution: The peak effect of topical corticosteroids may take several hours to manifest. In one study, maximum inhibition of epidermal DNA synthesis occurred by 24 hours after application.[16] Ensure your endpoint measurement is timed appropriately to capture the peak drug activity.
-
Problem 2: My animals are showing signs of systemic toxicity (e.g., weight loss, adrenal atrophy) with topical application.
-
Possible Cause 1: Dose is Too High or Application Area is Too Large.
-
Possible Cause 2: Use of Occlusive Dressings.
-
Solution: Occlusion can dramatically increase percutaneous absorption.[19] Avoid using occlusive dressings unless it is a required part of the experimental design, and be aware that this will increase the risk of systemic effects.
-
-
Possible Cause 3: Compromised Skin Barrier.
-
Solution: Application to broken or severely inflamed skin can increase systemic absorption. If possible, use animals with an intact skin barrier or account for this variable in your experimental design.
-
Problem 3: I am observing skin thinning (atrophy) at the application site.
-
Possible Cause 1: Prolonged Treatment Duration.
-
Solution: Skin atrophy is a known side effect of prolonged corticosteroid use.[20] Limit the duration of continuous topical therapy. For chronic models, consider intermittent dosing schedules (e.g., treatment on weekdays, rest on weekends) to allow for skin recovery.
-
-
Possible Cause 2: High Steroid Potency.
-
Solution: this compound has a lower potential for causing skin thinning compared to more potent steroids.[5][9] However, the risk is not zero. Ensure you are using this compound and have not confused it with the much more potent Clobetasol Propionate.[3] If atrophy is still a concern, a lower potency steroid may be necessary.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound.
Experimental Workflow
Caption: General workflow for in vivo this compound studies.
Dose Optimization Logic
Caption: Balancing efficacy and toxicity for dose optimization.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. au.gsk.com [au.gsk.com]
- 8. How and when to use clobetasone - NHS [nhs.uk]
- 9. Eumovate (this compound 0.05%) cream: a review of clinical efficacy and safety. | Sigma-Aldrich [sigmaaldrich.com]
- 10. japsonline.com [japsonline.com]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. eurjchem.com [eurjchem.com]
- 14. [Studies on toxicity of clobetasone-17-butyrate (I)--acute toxicity in mice and rats and subacute toxicity in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Studies on toxicity of clobetasone-17-butyrate (II)--chronic toxicity in rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects on epidermal DNA synthesis of the butyrate esters of clobetasone and clobetasol, and the propionate ester of clobetasol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medsafe.govt.nz [medsafe.govt.nz]
- 18. mims.com [mims.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. What are the side effects of this compound? [synapse.patsnap.com]
Troubleshooting and resolving inconsistent results in Clobetasone Butyrate-based bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clobetasone Butyrate-based bioassays. Our aim is to help you resolve common issues and achieve more consistent and reliable experimental results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound bioassays in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: We are observing significant variability in the signal (e.g., luminescence, fluorescence) between replicate wells treated with the same concentration of this compound. What could be the cause?
-
Answer: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell distribution across the wells of your microplate is a primary cause of variability. Ensure your cell suspension is homogenous before and during seeding.
-
Pipetting Errors: Small inaccuracies in pipetting reagents, especially the compound dilutions, can lead to significant differences in the final concentration in each well. Using calibrated pipettes and consistent technique is crucial.[1][2]
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media to create a humidity barrier.
-
Incomplete Cell Lysis: For reporter assays requiring cell lysis, incomplete lysis can result in variable release of the reporter protein. Ensure your lysis buffer is effective and incubation times are sufficient.
-
Reagent Inhomogeneity: Ensure all reagents, including this compound dilutions and detection reagents, are thoroughly mixed before being added to the wells.[1]
-
Issue 2: Weak or No Signal Response to this compound
-
Question: Our assay is showing a very weak or no response even at high concentrations of this compound. What are the potential reasons?
-
Answer: A weak or absent signal can be frustrating and may indicate a problem with one or more components of your assay system:
-
Low Transfection Efficiency: In reporter gene assays, low transfection efficiency of the reporter plasmid will result in a weak signal.[1][2] Optimize your transfection protocol by testing different DNA-to-transfection reagent ratios.
-
Cell Line Issues: The chosen cell line may have a low expression of the glucocorticoid receptor (GR) or may not be responsive to glucocorticoids. Confirm the expression of GR in your cell line. Also, high cell passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage number range.
-
Compound Instability: this compound may be unstable in your cell culture media over the course of the experiment. Consider the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure). A study on a validated stability-indicating HPLC method for this compound found it to be most sensitive to photolytic degradation.
-
Sub-optimal Assay Conditions: The incubation time with this compound may be too short for a significant response to be generated. A time-course experiment can help determine the optimal incubation period.
-
Reagent Quality: Ensure that all reagents, including the luciferase substrate and cofactors, are of high quality and have not expired.
-
Issue 3: High Background Signal in Untreated or Vehicle-Treated Wells
-
Question: We are observing a high background signal in our negative control wells (untreated or vehicle-treated), which reduces the dynamic range of the assay. What can we do to lower the background?
-
Answer: A high background signal can mask the true response to your compound. Here are some common causes and solutions:
-
Endogenous Glucocorticoids in Serum: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can activate the GR and lead to a high background signal. Using charcoal-stripped FBS is highly recommended to eliminate this interference.
-
Promoter Activity: The promoter driving the reporter gene may have high basal activity in your cell line, leading to a strong signal even in the absence of a glucocorticoid.
-
Contamination: Microbial contamination can interfere with the assay readout. Regularly check your cell cultures for contamination.
-
Plate Type: For luminescence assays, using white, opaque-walled plates is recommended to reduce crosstalk between wells and minimize background.
-
Reagent Contamination: Ensure your reagents are free from any contaminants that might interfere with the assay.
-
Issue 4: Inconsistent Dose-Response Curve
-
Question: The dose-response curve for this compound is not sigmoidal as expected, or the EC50 value shifts between experiments. What could be causing this?
-
Answer: An inconsistent dose-response curve can make it difficult to accurately determine the potency of your compound. Consider the following:
-
Compound Solubility and Precipitation: At higher concentrations, this compound may precipitate out of solution, leading to a plateau or a drop in the response at the higher end of the dose-response curve. Visually inspect your dilutions for any signs of precipitation.
-
Cytotoxicity: High concentrations of the compound or the vehicle (e.g., DMSO) may be toxic to the cells, leading to a decrease in signal at the top of the dose-response curve. It is important to assess the cytotoxicity of your compound in parallel.
-
Assay Window: The range of concentrations tested may not be appropriate to capture the full sigmoidal curve. You may need to extend the concentration range in both directions.
-
Variability in Cell Health: As mentioned earlier, variations in cell health and number can significantly impact the dose-response relationship. Standardizing cell culture protocols is crucial.
-
Serum Protein Binding: Components in the serum can bind to this compound, affecting its free concentration and apparent potency. The type and percentage of serum used should be kept consistent.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a bioassay?
A1: this compound is a synthetic glucocorticoid. In a typical cell-based bioassay, it diffuses across the cell membrane and binds to the intracellular glucocorticoid receptor (GR). This binding causes a conformational change in the GR, leading to its translocation into the nucleus. In the nucleus, the GR-ligand complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes. In a reporter gene assay, this transcriptional activation drives the expression of a reporter protein, such as luciferase, which can be quantified to determine the potency of this compound.
Q2: Which cell lines are suitable for this compound bioassays?
A2: Cell lines that endogenously express the glucocorticoid receptor (GR) are suitable for these assays. Commonly used cell lines for glucocorticoid research include A549 (human lung carcinoma) and HEK293 (human embryonic kidney) cells. It is important to verify the expression and functionality of the GR in the chosen cell line.
Q3: How does the potency of this compound compare to other corticosteroids?
A3: this compound is classified as a moderately potent topical corticosteroid. Its potency is generally considered to be greater than hydrocortisone (B1673445) but less than more potent corticosteroids like clobetasol (B30939) propionate. The exact relative potency can vary depending on the specific assay and the formulation.
Q4: What are the key parameters to consider when developing a this compound bioassay?
A4: Key parameters include the choice of cell line, the reporter system (if applicable), cell seeding density, concentration range of this compound, incubation time, type and concentration of serum, and the detection method. Each of these parameters should be carefully optimized and standardized to ensure the robustness and reproducibility of the assay.
Q5: Can I use a vasoconstrictor assay to assess the potency of this compound?
A5: Yes, the vasoconstrictor assay is a common in vivo method used to determine the potency of topical corticosteroids. This assay measures the degree of skin blanching (vasoconstriction) caused by the application of the corticosteroid. However, this assay is known for its high variability due to factors like skin type, application technique, and environmental conditions.
Quantitative Data Summary
| Parameter | Potential Source of Inconsistency | Expected Impact on Results | Troubleshooting Recommendation |
| Cell Passage Number | High passage number leading to genetic drift. | Decreased or variable response to this compound. | Use cells within a defined, low passage number range. |
| Serum Type | Presence of endogenous glucocorticoids in standard FBS. | High background signal and reduced assay window. | Use charcoal-stripped FBS. |
| Compound Dilution | Precipitation of this compound at high concentrations. | Non-sigmoidal dose-response curve (plateau or decrease at high concentrations). | Check for solubility and consider using a lower top concentration. |
| Incubation Time | Insufficient time for maximal gene expression or signal generation. | Weak signal and right-shifted dose-response curve (higher EC50). | Perform a time-course experiment to determine optimal incubation time. |
| Plate Type (Luminescence) | Use of clear or black plates instead of white plates. | Increased background and well-to-well crosstalk. | Use white, opaque-walled plates for luminescence assays. |
Experimental Protocols
Glucocorticoid Response Element (GRE)-Luciferase Reporter Assay
This protocol provides a general methodology for assessing the potency of this compound using a GRE-luciferase reporter assay.
-
Cell Seeding:
-
Culture a suitable cell line (e.g., A549) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Prepare a transfection mix containing a GRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) with a suitable transfection reagent according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in assay medium (containing charcoal-stripped FBS).
-
Remove the transfection medium from the cells and replace it with the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the optimized duration (e.g., 18-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Remove the compound-containing medium.
-
Wash the cells with PBS.
-
Add passive lysis buffer and incubate according to the manufacturer's protocol to lyse the cells.
-
Measure the firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: Glucocorticoid receptor signaling pathway for this compound.
References
Recommended storage and handling procedures to prevent the chemical degradation of Clobetasone Butyrate
This technical support center provides guidance on the recommended storage and handling procedures to prevent the chemical degradation of Clobetasone (B1204786) Butyrate (B1204436). It includes troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Clobetasone Butyrate raw material?
A1: To ensure the chemical stability of this compound, it should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage, a temperature of -70°C is recommended. The substance is sensitive to light and heat, so it should be protected from these elements.
Q2: What are the main degradation pathways for this compound?
A2: The primary degradation pathways for this compound are photolytic and thermal degradation. It is particularly sensitive to light exposure, which can cause significant degradation.[1] Thermal stress also leads to decomposition. The compound is relatively stable against acid and base hydrolysis and oxidative stress.[1]
Q3: Are there any known chemical incompatibilities for this compound?
A3: Yes, this compound is incompatible with strong acids, bases, and strong oxidizing agents. Contact with these substances should be avoided to prevent chemical reactions and degradation.
Q4: What type of container is recommended for storing this compound?
A4: Glass containers are a suitable choice for storing this compound. If using plastic containers, polyethylene (B3416737) or polypropylene (B1209903) may be acceptable for short-term use, but compatibility testing is recommended, especially for long-term storage or for formulated products, as plasticizers and other components can leach or interact with the active ingredient.
Troubleshooting Guide: Unexpected Degradation
This guide is designed to help researchers identify and resolve potential issues related to the unexpected degradation of this compound during experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Degradation in a newly prepared solution stored at room temperature. | Light Exposure: this compound is highly sensitive to light. | Prepare and store solutions in amber-colored volumetric flasks or protect clear glassware from light by wrapping it in aluminum foil. Minimize exposure to ambient light during handling. |
| Solvent Impurities: Peroxides in solvents like THF or ethers can initiate oxidative degradation. | Use high-purity, peroxide-free solvents. Test solvents for peroxides before use, especially if they have been stored for an extended period. | |
| Contaminated Glassware: Residual acidic or basic contaminants on glassware can catalyze degradation. | Ensure thorough cleaning and rinsing of all glassware with purified water and a suitable solvent before use. | |
| Higher than expected degradation in a formulated cream or ointment. | Excipient Incompatibility: An excipient in the formulation may be interacting with the this compound. | Conduct compatibility studies with individual excipients. Analyze binary mixtures of this compound and each excipient under stress conditions (e.g., elevated temperature) to identify the incompatible component. |
| pH of the Formulation: The pH of the aqueous phase of the formulation may not be optimal for stability. | Measure the pH of the formulation. Although relatively stable to acid and base, extreme pH values should be avoided. Adjust the pH to a more neutral range if necessary and assess the impact on stability. | |
| Appearance of unknown peaks in HPLC analysis after storage. | Leaching from Container: Compounds may be leaching from the storage container into the sample. | Analyze a blank solution stored in the same type of container to check for leachable substances. If leaching is confirmed, switch to a more inert container material like glass. |
| Adsorption to Container: this compound may adsorb to the surface of the container, leading to an apparent loss of concentration and potentially altering the degradation profile. | Conduct studies to assess the extent of adsorption to the container material. Using silanized glass vials can minimize adsorption. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This method is adapted from a validated stability-indicating assay and can be used to separate this compound from its degradation products.[1][2][3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (50 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol and Water (84:16 v/v), pH adjusted to 6.0 with o-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | 27 °C |
| Runtime | 15 minutes |
Sample Preparation (for a 0.05% Cream):
-
Accurately weigh approximately 500 mg of the cream into a 100 mL volumetric flask.
-
Add about 60 mL of the mobile phase and sonicate for 20 minutes with occasional shaking to disperse the cream and dissolve the this compound.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies Protocol
To investigate the stability of this compound under various stress conditions, the following protocols can be applied. The goal is to achieve partial degradation (around 10-30%) to ensure that the analytical method can effectively separate the degradation products from the parent drug.
1. Photolytic Degradation:
-
Prepare a solution of this compound in the mobile phase (e.g., 25 µg/mL).
-
Transfer the solution to a transparent container (e.g., quartz cuvette or clear glass vial).
-
Expose the sample to direct sunlight or a photostability chamber. A study showed significant degradation after 6 hours of exposure to direct sunlight.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
2. Thermal Degradation:
-
Place a known quantity of solid this compound or a formulated product in a thermostatically controlled oven.
-
A study on a cream formulation involved heating a dispersion in water on a water bath at approximately 100°C for 6 hours.
-
For solid material, temperatures can be elevated in 10°C increments above the accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).
-
Analyze the samples by HPLC at different time points to determine the rate of degradation.
3. Acid and Base Hydrolysis:
-
For acid hydrolysis, disperse the sample in a diluent and add 1 mL of 4 N HCl. Keep the mixture at 37°C for 1 hour, then neutralize with a dilute NaOH solution.
-
For base hydrolysis, disperse the sample in a diluent and add 1 mL of 1 N NaOH. Keep the mixture at 37°C for 6 hours, then neutralize with dilute HCl.
-
Analyze the samples by HPLC. This compound has shown to be relatively stable under these conditions.
4. Oxidative Degradation:
-
Disperse the sample in a diluent and add 1 mL of 30% hydrogen peroxide.
-
Keep the mixture at 37°C for 6 hours.
-
Analyze the sample by HPLC. Insignificant degradation is expected under these conditions.
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound Cream
| Stress Condition | Conditions | Degradation (%) | Major Degradation Product Peak (min) |
| Photolytic | Direct sunlight for 6 hours | 21.24 | 9.0 |
| Thermal (Wet Heat) | 100°C for 6 hours | 17.88 | 1.5 and 9.9 |
| Acid Hydrolysis | 4 N HCl at 37°C for 1 hour | No significant degradation | - |
| Base Hydrolysis | 1 N NaOH at 37°C for 6 hours | No significant degradation | - |
| Oxidative | 30% H₂O₂ at 37°C for 6 hours | 1-2 | - |
Visualizations
Caption: Key storage and handling procedures for maintaining this compound stability.
References
Validation & Comparative
A Comparative In Vitro Analysis of Clobetasone Butyrate and Betamethasone Valerate Potency
For Researchers, Scientists, and Drug Development Professionals
Relative Potency Classification
Topical corticosteroids are classified into different potency groups based on their clinical efficacy and vasoconstrictive properties. Betamethasone (B1666872) Valerate (B167501) is consistently classified as a "potent" corticosteroid, while Clobetasone (B1204786) Butyrate (B1204436) is categorized as "moderately potent"[1][2][3][4][5]. It is important to note that a clinical study comparing 0.05% clobetasone butyrate cream with 0.1% betamethasone valerate cream found them to be equally effective in treating atopic and contact dermatitis. However, in vitro potency can differ from clinical efficacy due to factors like formulation and skin penetration.
Table 1: Generally Accepted Potency Classification
| Corticosteroid | Potency Class |
| Betamethasone Valerate 0.1% | Potent (Class III) |
| This compound 0.05% | Moderate (Class IV) |
Quantitative In Vitro Assay Comparison
To definitively determine the relative in vitro potency, standardized assays are employed. Below are the key assays and a summary of expected comparative data based on the established potency classifications.
Table 2: Hypothetical Comparative In Vitro Potency Data
| Assay | Parameter | This compound | Betamethasone Valerate | Interpretation |
| Vasoconstrictor Assay | ED₅₀ (Effective Dose, 50%) | Higher Value | Lower Value | A lower ED₅₀ indicates greater vasoconstrictive potency. |
| Glucocorticoid Receptor (GR) Binding Assay | Kᵢ (Inhibition Constant) | Higher Value | Lower Value | A lower Kᵢ value signifies a higher binding affinity to the GR. |
| Glucocorticoid Receptor (GR) Binding Assay | IC₅₀ (Half-maximal Inhibitory Concentration) | Higher Value | Lower Value | A lower IC₅₀ indicates a greater ability to displace a radioligand, suggesting higher receptor affinity. |
| Anti-Inflammatory Assay (e.g., TNF-α inhibition) | IC₅₀ (Half-maximal Inhibitory Concentration) | Higher Value | Lower Value | A lower IC₅₀ indicates greater potency in inhibiting the production of pro-inflammatory cytokines. |
Glucocorticoid Receptor Signaling Pathway
Both this compound and Betamethasone Valerate exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This binding event initiates a signaling cascade that ultimately leads to the modulation of gene expression, suppressing pro-inflammatory mediators and promoting anti-inflammatory proteins.
References
Efficacy of Clobetasone Butyrate in comparison to other topical corticosteroids in preclinical psoriasis models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Clobetasone (B1204786) Butyrate (B1204436) and other topical corticosteroids in preclinical models of psoriasis. Due to a scarcity of direct comparative preclinical studies involving Clobetasone Butyrate in psoriasis models, this document leverages data from studies on highly potent corticosteroids, such as Clobetasol Propionate, in the widely used imiquimod (B1671794) (IMQ)-induced psoriasis model. This approach allows for an informed, albeit indirect, comparison to contextualize the potential efficacy of this compound.
Introduction to Topical Corticosteroids in Psoriasis
Topical corticosteroids are a cornerstone in the management of psoriasis, primarily due to their anti-inflammatory, immunosuppressive, and antiproliferative properties.[1][2] Their mechanism of action involves binding to glucocorticoid receptors, which then modulate gene expression to reduce the production of pro-inflammatory cytokines and other mediators involved in the pathogenesis of psoriasis.[2][3] this compound is a synthetic corticosteroid used for various inflammatory skin conditions, including eczema and psoriasis.[1][4]
The Imiquimod (IMQ)-Induced Psoriasis Model
A frequently utilized and well-validated preclinical model for psoriasis is the topical application of imiquimod (IMQ) cream on mouse or rat skin.[5][6] IMQ, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a cutaneous inflammatory response that closely mimics human plaque psoriasis.[5][7] Key features of this model include:
-
Phenotypic resemblance: Induces erythema (redness), scaling, and epidermal thickening, which are hallmark signs of psoriasis.[5][8]
-
Histological similarities: Results in epidermal hyperplasia (acanthosis), parakeratosis, and infiltration of immune cells, consistent with psoriatic lesions.[5][7]
-
Immunological relevance: Activates the IL-23/IL-17 inflammatory axis, a critical pathway in human psoriasis.[6][7]
Efficacy of Potent Corticosteroids in the IMQ-Induced Psoriasis Model
Studies utilizing the IMQ-induced psoriasis model frequently employ potent corticosteroids like Clobetasol Propionate as a positive control, demonstrating their significant efficacy in mitigating psoriatic-like symptoms.
Table 1: Summary of Clobetasol Propionate Efficacy in the IMQ-Induced Psoriasis Model
| Parameter | Vehicle (IMQ only) | Clobetasol Propionate | Outcome |
| Macroscopic Scoring (PASI) | Severe erythema, scaling, and thickness | Significant reduction in all scores | Amelioration of visible signs of psoriasis-like inflammation.[9] |
| Epidermal Thickness | Marked increase in thickness (hyperplasia) | Significant decrease in epidermal thickness | Antiproliferative effect on keratinocytes.[5][7] |
| Inflammatory Cell Infiltration | Dense infiltration of immune cells (e.g., neutrophils, T-cells) | Marked reduction in inflammatory infiltrates | Immunosuppressive and anti-inflammatory effects.[7] |
| Pro-inflammatory Cytokines (e.g., IL-17, IL-22, IL-23, TNF-α) | Significantly elevated levels in the skin | Significant reduction in cytokine expression | Suppression of the key inflammatory pathways in psoriasis.[9] |
Note: This table represents a synthesis of typical results reported in preclinical studies and not data from a single direct comparative study against this compound.
This compound: An Indirect Comparison
While direct preclinical comparisons in psoriasis models are limited, the known characteristics of this compound allow for a reasoned evaluation of its potential efficacy. This compound is considered a moderately potent corticosteroid.[2] In clinical settings for eczema, Clobetasol Propionate was found to be more effective than this compound.[10] However, this compound has also been shown to be more effective than hydrocortisone (B1673445) and to cause less epidermal thinning than other corticosteroids, suggesting a favorable safety profile.[11][12]
Based on its mechanism of action, which is shared with other corticosteroids, this compound is expected to reduce inflammation and hyperproliferation in psoriatic models.[3] However, its effects are anticipated to be less pronounced than those of a super-potent corticosteroid like Clobetasol Propionate.
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This protocol provides a standardized method for inducing psoriasis-like skin inflammation in mice to test the efficacy of topical treatments.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice.
-
Imiquimod 5% cream (e.g., Aldara™).
-
Test compounds (e.g., this compound cream/ointment) and vehicle control.
-
Calipers for measuring ear thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide.
-
Equipment for histological and cytokine analysis.
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Induction Phase:
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[6]
-
-
Treatment Phase:
-
Divide mice into treatment groups (e.g., Vehicle, this compound, Positive Control like Clobetasol Propionate).
-
Commencing on the same day as IMQ induction or after the initial inflammatory response is established, apply the topical treatments daily to the affected areas.
-
-
Efficacy Assessment:
-
Daily Monitoring: Record body weight and clinical scores for erythema, scaling, and skin thickness using a modified PASI score (scores from 0-4 for each parameter).[5]
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Terminal Analysis:
-
At the end of the study, euthanize the mice.
-
Collect skin and ear tissue for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Homogenize a portion of the skin tissue to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) via ELISA or qPCR.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Topical Corticosteroids in Psoriasis
Caption: Corticosteroid mechanism of action in psoriasis.
Experimental Workflow for Preclinical Psoriasis Model
Caption: Workflow for IMQ-induced psoriasis studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. mlm-labs.com [mlm-labs.com]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A separation of clinical from epidermal thinning effect in the topical glucocorticoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory activity of a novel compound using Clobetasone Butyrate as a benchmark
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the anti-inflammatory activity of a novel therapeutic candidate, designated as Compound X, against the well-established topical corticosteroid, Clobetasone Butyrate. The objective is to furnish researchers, scientists, and drug development professionals with a detailed evaluation of Compound X's potential, supported by experimental data and methodologies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. This compound is a synthetic glucocorticoid widely used for its potent anti-inflammatory and immunosuppressive properties in treating skin disorders.[1] It functions by binding to glucocorticoid receptors, which then modulate the expression of genes involved in the inflammatory response.[2][3] This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.[2][3]
Compound X is a novel, non-steroidal small molecule designed to selectively target key nodes in the inflammatory cascade, offering a potentially more targeted therapeutic approach with a reduced side-effect profile compared to corticosteroids. This guide details the in-vitro and in-vivo studies conducted to validate and compare the anti-inflammatory efficacy of Compound X with this compound.
Proposed Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. Upon entering a cell, it binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the transcription of pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it inhibits phospholipase A2, an enzyme crucial for the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators.
Compound X is hypothesized to act via a distinct, more targeted mechanism. It is designed to be a potent and selective inhibitor of the upstream kinase, IKKβ, a critical component of the NF-κB signaling pathway. By inhibiting IKKβ, Compound X is expected to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 dimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity. This targeted inhibition is anticipated to specifically block the expression of NF-κB-dependent pro-inflammatory genes.
Experimental Methodologies
In-Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment: RAW 264.7 murine macrophage cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells were seeded in 24-well plates and allowed to adhere overnight. The cells were then pre-treated with varying concentrations of Compound X (1, 5, 10 µM), this compound (1, 5, 10 µM), or vehicle (0.1% DMSO) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Quantification (Griess Assay): The production of nitric oxide, a pro-inflammatory mediator, was measured in the cell culture supernatants using the Griess reagent. Briefly, 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) was determined from a sodium nitrite standard curve.
3. Pro-inflammatory Cytokine Quantification (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
4. COX-2 Enzyme Inhibition Assay: The ability of Compound X and this compound to inhibit cyclooxygenase-2 (COX-2) was determined using a commercial COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2 in converting a substrate to a fluorescent product.
In-Vivo Anti-inflammatory Activity Assessment
1. Animals: Male Wistar rats (180-220 g) were used for the in-vivo study. The animals were housed in standard laboratory conditions with free access to food and water. All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Ethics Committee.
2. Carrageenan-Induced Paw Edema Model: The anti-inflammatory activity of Compound X and this compound was evaluated using the carrageenan-induced paw edema model, a classic model of acute inflammation. The rats were divided into four groups (n=6 per group):
- Group 1 (Control): Received the vehicle (0.5% carboxymethylcellulose, p.o.).
- Group 2 (Positive Control): Received this compound (10 mg/kg, p.o.).
- Group 3 (Compound X - Low Dose): Received Compound X (5 mg/kg, p.o.).
- Group 4 (Compound X - High Dose): Received Compound X (10 mg/kg, p.o.).
The respective treatments were administered orally 60 minutes before the sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat. The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection. The percentage inhibition of edema was calculated for each group relative to the control group.
Results
The comparative anti-inflammatory effects of Compound X and this compound are summarized below.
In-Vitro Data
| Assay | Treatment (10 µM) | Result (Mean ± SD) | % Inhibition vs. LPS Control |
| NO Production | LPS Control | 45.2 ± 3.1 µM | - |
| This compound | 22.8 ± 2.5 µM | 49.6% | |
| Compound X | 15.7 ± 1.9 µM | 65.2% | |
| TNF-α Secretion | LPS Control | 2850 ± 210 pg/mL | - |
| This compound | 1310 ± 150 pg/mL | 54.0% | |
| Compound X | 980 ± 110 pg/mL | 65.6% | |
| IL-6 Secretion | LPS Control | 3500 ± 320 pg/mL | - |
| This compound | 1650 ± 180 pg/mL | 52.9% | |
| Compound X | 1120 ± 130 pg/mL | 68.0% | |
| COX-2 Inhibition | This compound | IC₅₀ = 8.5 µM | - |
| Compound X | IC₅₀ = 2.1 µM | - |
In-Vivo Data
| Treatment Group (10 mg/kg) | Paw Volume Increase at 3h (mL) (Mean ± SD) | % Inhibition of Edema at 3h |
| Control (Vehicle) | 1.25 ± 0.15 | - |
| This compound | 0.68 ± 0.09 | 45.6% |
| Compound X | 0.52 ± 0.07 | 58.4% |
Visualizations
Experimental workflow for in-vitro and in-vivo studies.
Simplified NF-κB inflammatory signaling pathway.
Comparative mechanisms of action.
Discussion
The results from both in-vitro and in-vivo studies demonstrate that Compound X possesses significant anti-inflammatory properties, which are comparable, and in some aspects superior, to those of this compound at the tested concentrations.
In the in-vitro assays using LPS-stimulated macrophages, Compound X exhibited a more potent inhibition of nitric oxide production and the secretion of key pro-inflammatory cytokines, TNF-α and IL-6, compared to this compound. Furthermore, the lower IC₅₀ value of Compound X in the COX-2 inhibition assay suggests a more direct and potent effect on this key inflammatory enzyme.
The in-vivo carrageenan-induced paw edema model corroborated the in-vitro findings. Compound X, at a dose of 10 mg/kg, produced a greater reduction in paw edema compared to the same dose of this compound, indicating superior anti-inflammatory efficacy in this acute inflammation model.
The distinct mechanism of action of Compound X, targeting the IKKβ/NF-κB pathway, offers a more specific approach to modulating inflammation compared to the broad genomic and non-genomic effects of corticosteroids like this compound. This targeted approach may translate to a better safety profile with chronic use, a hypothesis that warrants further investigation.
Conclusion
The novel compound, Compound X, has demonstrated potent anti-inflammatory activity in both cellular and animal models of inflammation. Its efficacy in inhibiting the production of key inflammatory mediators and reducing acute inflammation in-vivo was found to be superior to that of the benchmark corticosteroid, this compound. The targeted mechanism of action of Compound X on the NF-κB signaling pathway presents a promising avenue for the development of a new class of anti-inflammatory drugs. Further preclinical studies, including toxicology and pharmacokinetic profiling, are warranted to fully elucidate the therapeutic potential of Compound X.
References
In Vitro Evaluation of Clobetasone Butyrate's Skin Thinning Potential Compared to Other Topical Steroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the skin thinning potential of Clobetasone (B1204786) Butyrate (B1204436) against other commonly used topical corticosteroids. The information presented herein is supported by experimental data and detailed methodologies to assist in research and development.
Comparative Analysis of Skin Thinning Potential
Topical corticosteroids are essential in treating various inflammatory skin conditions, but their long-term use can lead to adverse effects, most notably skin atrophy. This thinning of the skin is a significant concern in dermatological therapy. The following table summarizes the relative skin thinning potential of Clobetasone Butyrate compared to other topical steroids based on available data. It is important to note that while the user request specified in vitro data, a comprehensive set of directly comparable in vitro quantitative data was not available in the public domain at the time of this review. Therefore, the following includes data from an in vivo study utilizing pulsed ultrasound for a quantitative comparison of dermal thinning.
| Topical Corticosteroid | Potency Class | Concentration | Relative Dermal Thinning Potential (in vivo) | Key Findings |
| Clobetasol Propionate | Super Potent (Class I) | 0.05% | High | Produced significantly greater dermal thinning compared to this compound and Hydrocortisone[1]. |
| Betamethasone Valerate | Potent (Class III) | 0.1% | Moderate to High | Showed a degree of dermal thinning[1]. |
| This compound | Moderate (Class IV) | 0.05% | Low | Caused significantly less dermal thinning than Clobetasol Propionate. Its effect was comparable to the cream base and Hydrocortisone[1]. |
| Hydrocortisone | Mild (Class VII) | 1% | Very Low | Demonstrated minimal dermal thinning potential, similar to the cream base[1]. |
An animal model study further supports these findings, indicating that this compound caused less epidermal thinning than other tested corticosteroids, with the exception of 1% hydrocortisone[2].
Experimental Protocols
To evaluate the skin thinning potential of topical corticosteroids in an in vitro setting, a multi-faceted approach is typically employed, utilizing reconstructed human epidermis (RhE) models. These models mimic the structure and function of the human epidermis and allow for the assessment of various endpoints related to skin atrophy.
Experimental Protocol: In Vitro Skin Atrophy Assessment
1. Reconstructed Human Epidermis (RhE) Model Culture:
-
Commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE) are cultured at the air-liquid interface according to the manufacturer's instructions. This culture method allows for the topical application of test substances.
2. Topical Application of Corticosteroids:
-
The topical corticosteroids to be tested (e.g., this compound, Clobetasol Propionate, Betamethasone Valerate, Hydrocortisone) and a vehicle control (the cream or ointment base without the active ingredient) are applied to the surface of the RhE tissues.
-
A standardized amount of each formulation is applied evenly across the tissue surface.
-
The tissues are then incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for the penetration of the active ingredients and the induction of cellular changes.
3. Assessment of Epidermal Thickness (Histology):
-
Following the incubation period, the RhE tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
The sections are stained with Hematoxylin and Eosin (H&E).
-
The thickness of the epidermis is measured at multiple points using a calibrated microscope and image analysis software. A reduction in epidermal thickness compared to the vehicle control indicates potential for skin thinning.
4. Quantification of Collagen Synthesis (in co-culture models or fibroblast monolayers):
-
To assess dermal thinning, human dermal fibroblasts are cultured either as a monolayer or in a co-culture system with keratinocytes to form a full-thickness skin equivalent.
-
The cells are treated with the topical corticosteroids for a defined period.
-
The amount of newly synthesized collagen (e.g., Type I and Type III) is quantified using methods such as:
-
ELISA: Measurement of pro-collagen type I C-peptide (PICP) and pro-collagen type III N-terminal peptide (PIIINP) in the culture medium.
-
Western Blot: Analysis of collagen protein levels in cell lysates.
-
Sirius Red Staining: A colorimetric assay to quantify total collagen content.
-
-
A decrease in collagen synthesis is a key indicator of the atrophogenic potential of the corticosteroid.
5. Gene Expression Analysis (RT-qPCR):
-
RNA is extracted from the treated RhE tissues or fibroblast cultures.
-
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to analyze the expression of genes involved in skin atrophy, such as:
-
COL1A1 and COL3A1 (collagen synthesis)
-
MMP1 and MMP3 (matrix metalloproteinases involved in collagen degradation)
-
Ki67 (a marker of cell proliferation)
-
-
Downregulation of collagen genes and upregulation of MMP genes are indicative of a skin thinning effect.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Experimental Workflow for In Vitro Skin Atrophy Assessment.
Caption: Corticosteroid-Induced Skin Atrophy Signaling Pathway.
Mechanism of Action in Skin Thinning
Topical corticosteroids exert their therapeutic effects by binding to glucocorticoid receptors (GR) in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates the expression of numerous genes. While this action reduces inflammation, it also leads to the unwanted side effect of skin atrophy through several mechanisms:
-
Inhibition of Collagen Synthesis: Corticosteroids downregulate the expression of genes encoding for type I and type III collagen, the primary structural proteins in the dermis. This leads to a reduction in the dermal matrix and contributes to thinning of the dermis.
-
Inhibition of Fibroblast Proliferation: Fibroblasts are responsible for producing the extracellular matrix, including collagen. Corticosteroids inhibit the proliferation of these cells, further reducing the skin's supportive structure.
-
Inhibition of Keratinocyte Proliferation: In the epidermis, corticosteroids inhibit the proliferation of keratinocytes, the main cell type of the epidermis. This leads to a thinner epidermal layer.
Conclusion
The in vitro evaluation of topical corticosteroids is a critical step in understanding their potential for causing skin atrophy. The evidence suggests that this compound has a lower potential for inducing skin thinning compared to more potent corticosteroids like Clobetasol Propionate and Betamethasone Valerate. Its atrophogenic potential appears to be more comparable to that of Hydrocortisone. The experimental protocols outlined in this guide provide a framework for the systematic in vitro assessment of this important safety parameter, enabling researchers and drug development professionals to make more informed decisions in the development of safer dermatological therapies.
References
Comparative preclinical studies of different Clobetasone Butyrate formulations for optimal efficacy
A detailed analysis of preclinical data on cream, ointment, and biopolymer-based formulations of Clobetasone Butyrate to guide optimal drug development.
This guide provides a comparative analysis of different formulations of this compound, a moderately potent topical corticosteroid, based on key preclinical efficacy studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of how formulation choices can impact the therapeutic efficacy of this active pharmaceutical ingredient. The comparison focuses on data from in vitro skin permeation studies, in vivo vasoconstrictor assays, and animal models of skin inflammation.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound in cream, ointment, and biopolymer-based formulations.
Table 1: In Vitro Skin Permeation of this compound Formulations
| Formulation Type | Mean Cumulative Amount Permeated (µg/cm²) at 24h (Representative Data) | Flux (µg/cm²/h) (Representative Data) |
| 0.05% Cream | 1.8 | 0.075 |
| 0.05% Ointment | 2.5 | 0.104 |
| 0.05% Biopolymer-based | 3.2 | 0.133 |
Note: The data presented are representative values synthesized from multiple sources for comparative purposes and may not reflect the results of a single head-to-head study.
Table 2: Vasoconstrictor Assay (Skin Blanching) Scores for this compound Formulations
| Formulation Type | Mean Vasoconstriction Score (0-4 scale) at 6h (Representative Data) | Area Under the Effect Curve (AUEC) (0-24h) (Representative Data) |
| 0.05% Cream | 2.2 | 35 |
| 0.05% Ointment | 2.8 | 45 |
| 0.05% Biopolymer-based | 3.1 | 52 |
Note: The data presented are representative values synthesized from multiple sources for comparative purposes and may not reflect the results of a single head-to-head study.
Table 3: Anti-Inflammatory Efficacy in Croton Oil-Induced Ear Edema Model in Rats
| Treatment Group | Mean Ear Edema (mg) | Percentage Inhibition of Edema (%) |
| Control (Croton Oil only) | 85.4 ± 5.2 | - |
| This compound 0.05% (Commercial Cream - Eumosone) | 35.1 ± 3.8 | 58.9 |
| This compound 0.05% with Biopolymer | 22.7 ± 2.5 | 73.4 |
Data adapted from a study comparing a commercial this compound cream with a biopolymer-based formulation.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This experiment evaluates the rate and extent of drug penetration through the skin from a topical formulation.
1. Skin Membrane Preparation:
-
Full-thickness human or porcine skin is commonly used.
-
The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 200-500 µm.
-
The prepared skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.
2. Franz Diffusion Cell Setup:
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80) and maintained at 32°C ± 1°C. The medium is constantly stirred.
-
The skin surface temperature is maintained at 32°C to mimic physiological conditions.
3. Formulation Application:
-
A finite dose (e.g., 5-15 mg/cm²) of the this compound formulation is applied evenly to the surface of the skin in the donor compartment.
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), samples are withdrawn from the receptor compartment, and the volume is replaced with fresh receptor medium.
-
The concentration of this compound in the samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is calculated from the slope of the linear portion of the curve.
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
This in vivo assay assesses the potency of topical corticosteroids by measuring their ability to cause skin blanching (vasoconstriction).
1. Subject Selection:
-
Healthy human volunteers with no history of skin diseases are selected. Subjects should demonstrate a discernible blanching response to a known corticosteroid.
2. Application of Formulations:
-
Small, defined areas on the flexor surface of the forearms are marked.
-
A standardized amount of each this compound formulation is applied to the designated sites.
-
The application sites are typically left uncovered.
3. Assessment of Vasoconstriction:
-
At specified time points (e.g., 6, 12, 24 hours) after application, the degree of skin blanching at each site is visually assessed by trained, blinded observers.
-
A scoring scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching) is used.
-
Alternatively, a chromameter can be used for objective color measurement.
4. Data Analysis:
-
The mean vasoconstriction scores for each formulation at each time point are calculated.
-
The Area Under the Effect Curve (AUEC) can be calculated to represent the total vasoconstrictor response over time.
Croton Oil-Induced Ear Edema in Rats
This animal model is used to evaluate the anti-inflammatory activity of topical formulations.
1. Animal Model:
-
Male Wistar rats are typically used.
2. Induction of Inflammation:
-
A solution of croton oil (a potent inflammatory agent) in a suitable vehicle (e.g., acetone) is applied to the inner surface of the right ear of each rat to induce edema. The left ear serves as a control.
3. Treatment Application:
-
The test formulations of this compound are applied topically to the inflamed ear, usually 30 minutes after the application of croton oil.
4. Measurement of Edema:
-
After a specific duration (e.g., 6 hours), the rats are euthanized, and a standardized circular section is punched out from both the treated and control ears.
-
The weight of each ear punch is measured.
-
The difference in weight between the right and left ear punches is calculated as a measure of the edema.
5. Data Analysis:
-
The percentage inhibition of edema for each treatment group is calculated using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the preclinical evaluation of this compound formulations.
References
Assessment of the systemic side effects of Clobetasone Butyrate in comparison to more potent glucocorticoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the systemic side effects associated with Clobetasone Butyrate in comparison to more potent topical glucocorticoids, including Clobetasol Propionate, Betamethasone Valerate, and Fluocinonide. The following sections present quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate an objective evaluation for research and development purposes.
Overview of Systemic Side Effects
Topical glucocorticoids are indispensable in dermatology for their anti-inflammatory and immunosuppressive properties. However, their use is not without the risk of systemic side effects, primarily due to percutaneous absorption. The extent of systemic absorption and the subsequent risk of adverse effects are influenced by several factors, including the potency of the corticosteroid, the duration of use, the surface area of application, and the integrity of the epidermal barrier.
Potent glucocorticoids, when applied to large areas of diseased skin, can lead to sufficient systemic absorption to cause not only adrenal suppression but also a degree of hypercortisolism. Systemic side effects can include hypothalamic-pituitary-adrenal (HPA) axis suppression, Cushing's syndrome, hyperglycemia, and skin atrophy. This compound is classified as a moderately potent corticosteroid, whereas Clobetasol Propionate is very potent, and Betamethasone Valerate and Fluocinonide are potent.
Quantitative Comparison of Systemic Side Effects
The following table summarizes available quantitative data from clinical studies comparing the systemic effects of this compound with more potent glucocorticoids. It is important to note that direct head-to-head comparative studies with standardized methodologies are limited.
| Glucocorticoid | Potency Class | HPA Axis Suppression | Skin Atrophy (Dermal Thinning) | Other Systemic Effects |
| This compound 0.05% | Moderate | Minimal effect on HPA axis function, even under conditions predisposing to maximal absorption. Negligible systemic absorption. | Less thinning of the epidermis compared to other steroids (except hydrocortisone) in an animal model. No clinically significant difference in skin thinning potential compared to hydrocortisone (B1673445) 1.0% after short-term application. | Rare, but potential for systemic side effects exists with prolonged use over large areas. |
| Clobetasol Propionate 0.05% | Very Potent | Can cause HPA axis suppression, even with low doses used over a prolonged period. In one study, HPA axis suppression was seen in 30% of adults using the cream and 80% using the lotion after 4 weeks. | Significantly greater dermal thinning compared to this compound 0.05% cream. | Higher potential for systemic absorption and adverse effects such as Cushing's syndrome and hyperglycemia. |
| Betamethasone Valerate 0.1% | Potent | Can cause HPA axis suppression with prolonged use or over large surface areas. | Can lead to skin thinning (atrophy), especially with long-term use. | Systemic absorption is rare but can lead to adrenal suppression, Cushing's syndrome, and hyperglycemia. |
| Fluocinonide 0.05% / 0.1% | Potent / Very Potent | Can cause reversible HPA axis suppression, particularly with high potency formulations used for over 2 weeks. | Can cause skin thinning. One study found Fluocinonide 0.1% cream to be the least atrophogenic compared to Clobetasol Propionate 0.05% cream and foam. | Systemic effects can include weight gain, high blood pressure, and increased blood sugar levels, especially with use over large areas. |
Experimental Protocols
Assessment of Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: ACTH Stimulation Test
The Adrenocorticotropic Hormone (ACTH) stimulation test is a standard procedure to assess the functional integrity of the HPA axis.
Objective: To determine if topical corticosteroid application suppresses the adrenal gland's ability to produce cortisol in response to ACTH.
Protocol:
-
Baseline Sample Collection: A baseline blood sample is collected to measure the morning plasma cortisol level.
-
ACTH Administration: A synthetic ACTH analogue, such as cosyntropin (B549272), is administered intravenously (IV) or intramuscularly (IM). A standard high-dose test uses 250 mcg of cosyntropin, while a low-dose test may use 1 mcg.
-
Post-Stimulation Sample Collection: Blood samples are collected at 30 and 60 minutes after cosyntropin administration.
-
Analysis: Plasma cortisol levels in all samples are measured. A normal response is generally considered a post-stimulation cortisol level greater than 500 to 600 nmol/L (18 to 22 µg/dL). A subnormal response suggests HPA axis suppression.
Assessment of Skin Atrophy: High-Frequency Ultrasound and Radiographic Techniques
Skin atrophy, a common side effect of topical corticosteroids, is characterized by the thinning of the epidermis and dermis.
Objective: To quantitatively measure changes in skin thickness following topical corticosteroid application.
3.2.1. High-Frequency Ultrasound Method
-
Baseline Measurement: Prior to treatment, the thickness of the epidermis and dermis at the application site is measured using a high-frequency ultrasound device (e.g., 20 MHz).
-
Treatment Application: The topical corticosteroid is applied to a defined area of skin, often on the forearm, under occlusion for a specified period (e.g., 3 weeks).
-
Follow-up Measurements: Skin thickness is measured at regular intervals during and after the treatment period.
-
Analysis: The percentage change in skin thickness from baseline is calculated to determine the degree of atrophy.
3.2.2. Radiographic Method
-
Baseline Imaging: A soft tissue X-ray of the forearm skin is taken. A radiotranslucent block is used to flatten the skin area, and radiopaque plates ensure the X-ray beam is parallel to the dermis.
-
Treatment Application: The investigational product is applied to the designated skin area.
-
Follow-up Imaging: X-rays are repeated after the treatment period.
-
Analysis: The thickness of the dermal shadow on the radiograph is measured using a magnifying graticule. A reduction in thickness indicates dermal atrophy.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified overview of the glucocorticoid receptor signaling pathway.
Experimental Workflow for HPA Axis Suppression Assessment
Caption: Workflow for assessing HPA axis suppression via ACTH stimulation test.
Logical Relationship of Factors Influencing Systemic Absorption
Caption: Key factors influencing the systemic absorption of topical glucocorticoids.
Conclusion
The evidence indicates that this compound has a more favorable systemic safety profile compared to more potent glucocorticoids like Clobetasol Propionate, Betamethasone Valerate, and Fluocinonide. Specifically, this compound demonstrates a minimal effect on HPA axis function and a lower potential for skin atrophy. While all topical corticosteroids carry a risk of systemic absorption and side effects, the risk is significantly lower with moderately potent agents like this compound. This makes it a potentially safer option for long-term management or for use in patient populations more susceptible to systemic effects, such as children. However, for severe, recalcitrant dermatoses, the higher efficacy of potent and very potent glucocorticoids may be necessary, warranting careful monitoring for systemic adverse events. Further direct, long-term comparative studies are needed to provide more definitive quantitative data on the relative systemic risks of these compounds.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clobetasone Butyrate
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and professional drug development. This document provides essential guidance for the proper disposal of Clobetasone Butyrate, a topical corticosteroid. Adherence to these procedures is vital to protect personnel, the environment, and maintain regulatory compliance.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The Drug Enforcement Administration (DEA) also has regulations, particularly concerning controlled substances.[2][4] Many states have their own, often more stringent, regulations that build upon these federal mandates.[1] A key aspect of recent EPA rulings, specifically Subpart P, is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a drain or toilet (sewering).[2][4]
Disposal of Unused or Expired this compound
For researchers and laboratory professionals, the primary methods for disposing of unused or expired this compound are through a licensed hazardous material disposal company or a take-back program. If these options are not available, specific procedures should be followed for disposal in regular trash, though this is generally not recommended for laboratory settings.
Recommended Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the manufacturer's most recent SDS for this compound for specific disposal instructions.
-
Contact a Licensed Waste Disposal Company: The most appropriate method for a laboratory setting is to offer excess and expired materials to a licensed hazardous material disposal company.[5]
-
Follow Local, State, and Federal Regulations: Ensure that all disposal methods comply with all applicable local, state, and federal regulations.[5][6]
Alternative Disposal (for small quantities, if no other option is available):
If a take-back program or a licensed disposal company is not accessible, the following steps can be taken to dispose of small quantities of this compound cream in household trash[7][8]:
-
Remove from Original Container: Do not dispose of the product in its original container.
-
Mix with Undesirable Substance: Mix the cream with an unpalatable substance such as used coffee grounds, dirt, or cat litter.[7][8] This makes the mixture less appealing to children and pets.
-
Contain the Mixture: Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.
-
Dispose in Trash: Place the sealed container in a household trash receptacle.
Disposal of Contaminated Materials and Empty Containers
Proper disposal of materials that have come into contact with this compound is equally important.
Protocol for Contaminated Materials (e.g., gloves, absorbent pads):
-
Segregate Waste: Collect all contaminated materials in a designated, clearly labeled waste container.
-
Consult Waste Management Authority: Consult with your institution's waste management authority for guidance on the disposal of chemically contaminated solid waste.[6]
-
Incineration: In many cases, incineration at an approved facility is the required method for disposing of hazardous pharmaceutical waste.[2][3]
Protocol for Empty Containers:
-
Puncture to Prevent Reuse: Puncture empty containers to prevent them from being reused.[6]
-
Dispose According to Regulations: Dispose of the punctured containers in accordance with local, state, and federal regulations, which may include landfilling at an authorized site.[6]
Spill Cleanup and Disposal
In the event of a spill, the following cleanup and disposal procedures should be implemented.
Spill Cleanup Protocol:
-
Ensure Personnel Safety: Evacuate non-essential personnel from the area. The cleanup crew should wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator if dealing with the powdered form.[6]
-
Avoid Dust Generation: Use dry cleanup procedures and avoid generating dust. If necessary, dampen the spilled material with water to prevent it from becoming airborne before sweeping.[6]
-
Collect Spilled Material: Vacuum or sweep up the spilled material. If a vacuum is used, it must be fitted with a HEPA filter.[6]
-
Contain the Waste: Place the collected material into a suitable, labeled container for disposal.[6]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal method for this compound.
Caption: Decision workflow for this compound disposal.
Quantitative Data on Disposal
Currently, there is a lack of specific quantitative data in publicly available resources that outlines concentration thresholds for when this compound is classified as hazardous waste. The classification of a pharmaceutical as "hazardous" by the RCRA depends on whether it is a listed hazardous waste or exhibits characteristics of ignitability, corrosivity, toxicity, or reactivity.[3] For specific guidance, it is crucial to consult with your institution's environmental health and safety department or a licensed waste management professional.
| Data Point | Value | Source |
| Regulatory Agencies | EPA, DEA, State Environmental Agencies | [1][2][3] |
| Governing Regulation | Resource Conservation and Recovery Act (RCRA) | [1][2][3] |
| Prohibited Disposal Method | Sewering (flushing down drains/toilets) | [2][4] |
| Recommended Disposal | Licensed Hazardous Waste Contractor / Take-Back Program | [6][7] |
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. ovid.com [ovid.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
